Dimethyl methoxymethylenemalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(methoxymethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-10-4-5(6(8)11-2)7(9)12-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZTBSULNJWEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176925 | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22398-14-7 | |
| Record name | 1,3-Dimethyl 2-(methoxymethylene)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22398-14-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methoxymethylenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dimethyl methoxymethylenemalonate synthesis from dimethyl malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMM) is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its versatile reactivity, stemming from the presence of both ester functionalities and an activated double bond, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, including antimalarial agents. This technical guide provides a comprehensive overview of the synthesis of this compound from dimethyl malonate and trimethyl orthoformate. It includes detailed experimental protocols, a summary of quantitative data, and a discussion of the reaction mechanism.
Introduction
This compound, with the chemical formula C7H10O5 and a molecular weight of 174.15 g/mol , is a white to off-white crystalline solid.[1][2] It serves as a key building block in organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures.[3] The most common and efficient method for its preparation involves the condensation of dimethyl malonate with trimethyl orthoformate, typically in the presence of a catalyst. This guide will delve into the specifics of this synthetic route.
Reaction Principle and Mechanism
The synthesis of this compound from dimethyl malonate and trimethyl orthoformate is an acid-catalyzed condensation reaction. The reaction proceeds through the formation of an enol or enolate of dimethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of the protonated trimethyl orthoformate. Subsequent elimination of two molecules of methanol yields the final product. Acetic anhydride is often used in this reaction, which can act as a dehydrating agent and also facilitate the reaction.
The proposed reaction mechanism is as follows:
-
Protonation of Trimethyl Orthoformate: An acid catalyst protonates one of the methoxy groups of trimethyl orthoformate, making it a better leaving group.
-
Elimination of Methanol: The protonated orthoformate eliminates a molecule of methanol to form a resonance-stabilized dimethoxycarbenium ion.
-
Enolization of Dimethyl Malonate: Dimethyl malonate, in the presence of an acid catalyst, can tautomerize to its enol form.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbenium ion.
-
Proton Transfer and Elimination: A proton is transferred, and a second molecule of methanol is eliminated to form the stable enol ether, this compound.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported, with variations in catalysts and reaction conditions. Below are two detailed experimental procedures.
Protocol 1: Synthesis using Sulfuric Acid-Activated Bentonite
This protocol utilizes H2SO4-activated bentonite as a catalyst.
Materials:
-
Dimethyl malonate (264.2 g, 2.0 mol)
-
Trimethyl orthoformate (637 g, 6.0 mol)
-
Acetic anhydride (20.4 g, 0.2 mol initially, then 40.8 g, 0.4 mol metered, and a final 40.8 g, 0.4 mol)
-
H2SO4-activated bentonite (2 g)
Procedure:
-
A reaction flask equipped with a stirrer, thermometer, dropping funnel, distillation column, and reflux condenser is charged with 264.2 g of dimethyl malonate, 637 g of trimethyl orthoformate, and 20.4 g of acetic anhydride containing 2 g of H2SO4-activated bentonite.
-
The mixture is heated to boiling.
-
Over a period of 6 hours, 40.8 g of acetic anhydride is continuously added.
-
The low-boiling components formed during the reaction are distilled off at a head temperature of 62-67 °C. The bottom temperature will gradually increase from 109 °C to 133 °C.
-
After 8 hours, the excess trimethyl orthoformate is distilled off under reduced pressure.
-
Another 40.8 g of acetic anhydride is added to the remaining reaction mixture, and the mixture is heated at 140 °C for 2 hours.
-
The catalyst is removed by filtration.
-
The crude product is purified by vacuum distillation.
Protocol 2: Synthesis using an Aluminum Silicate Catalyst
This patented process employs an easily separable aluminum silicate catalyst.
Materials:
-
Dimethyl malonate (2.5 mol)
-
Trimethyl orthoformate (an excess)
-
Acetic anhydride
-
Aluminum silicate catalyst
Procedure:
-
The reaction is carried out by reacting dimethyl malonate with an excess of trimethyl orthoformate in the presence of sub-stoichiometric amounts of acetic anhydride and an aluminum silicate catalyst.
-
The reaction temperature is maintained in the range of 100° to 170° C. The reaction can be performed at normal or elevated pressure to optimize the reaction rate.
-
After the reaction is complete, the catalyst is filtered off.
-
The excess trimethyl orthoformate is removed by distillation under a slight vacuum.
-
To improve purity, the crude product can be heated with a small amount of a non-volatile acid, such as phosphoric acid, at about 140° C. for 1 to 5 hours.
-
The final product is purified by vacuum distillation.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis and properties of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Protocol 1 (H2SO4-Bentonite) | Protocol 2 (Aluminum Silicate) |
| Catalyst | H2SO4-activated bentonite | Aluminum silicate |
| Reactant Ratio (Malonate:Orthoformate) | 1:3 | Not specified, excess orthoformate |
| Reaction Temperature | 109-140 °C | 100-170 °C |
| Reaction Time | ~10 hours | Not specified |
| Yield | 92% of theoretical yield | > 92% of theoretical yield |
| Purity | 98% | 98.6% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 22398-14-7[1] |
| Molecular Formula | C7H10O5[1] |
| Molecular Weight | 174.15 g/mol [1] |
| Appearance | White to off-white crystalline solid[1][2] |
| Melting Point | 40-44 °C[1][2] |
| Boiling Point | 110 °C at 0.5 mbar |
Purification and Characterization
Purification:
The primary method for purifying this compound is vacuum distillation . This technique is effective in separating the product from unreacted starting materials and high-boiling impurities. For technical-grade material, recrystallization , for instance from ether, can be employed to achieve higher purity.
Characterization:
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O of the ester groups and the C=C of the enol ether.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Reaction Mechanism Overview
References
Spectroscopic Profile of Dimethyl Methoxymethylenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and reaction monitoring.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₁₀O₅, with a molecular weight of 174.15 g/mol . The spectroscopic data presented below has been compiled from various sources to provide a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the different proton environments in the molecule.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 7.592 | Singlet | 1H | =CH- |
| B | 3.991 | Singlet | 3H | -OCH₃ |
| C | 3.807 | Singlet | 3H | -COOCH₃ |
| D | 3.758 | Singlet | 3H | -COOCH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| 166.4 | C=O |
| 163.5 | C=O |
| 159.2 | =CH- |
| 100.2 | =C< |
| 62.1 | -OCH₃ |
| 52.1 | -COOCH₃ |
| 51.7 | -COOCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorption peaks for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2959 | Medium | C-H stretch (alkane) |
| 1728 | Strong | C=O stretch (ester) |
| 1645 | Strong | C=C stretch (alkene) |
| 1437 | Medium | C-H bend (alkane) |
| 1236 | Strong | C-O stretch (ester) |
| 1138 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1]
| m/z | Relative Intensity (%) | Assignment |
| 174 | 22.9 | [M]⁺ (Molecular Ion) |
| 143 | 94.6 | [M - OCH₃]⁺ |
| 115 | Not provided | [M - COOCH₃]⁺ |
| 75 | 100.0 | [CH(COOCH₃)]⁺ |
| 59 | 38.6 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample molecules using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing the Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Dimethyl Methoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl methoxymethylenemalonate (DMM), a versatile reagent in organic synthesis, holds a significant position in the development of complex molecular architectures, particularly in the realm of pharmaceuticals. Its unique structural features, characterized by an electron-deficient double bond and two ester functionalities, render it highly reactive towards a variety of nucleophiles and dienophiles. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of DMM, with a focus on detailed experimental protocols and the visualization of key reaction pathways.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.
| Property | Value | References |
| Molecular Formula | C₇H₁₀O₅ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 98 °C at 0.5 mmHg | [1] |
| Density | ~1.231 g/cm³ (estimate) | [1] |
| Flash Point | 158 °C | [1] |
| Solubility | Soluble in various organic solvents. | |
| CAS Number | 22398-14-7 | [2] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor and a versatile building block for various heterocyclic systems.
Michael Addition Reactions
DMM readily undergoes Michael addition reactions with a wide range of nucleophiles. The electron-withdrawing nature of the two ester groups polarizes the carbon-carbon double bond, facilitating the conjugate addition of nucleophiles to the β-position.
Reaction with Amines and Thiols: Primary and secondary amines, as well as thiols, add to the double bond of DMM to form β-amino and β-thio derivatives, respectively. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating.
Cycloaddition Reactions
This compound can participate as a dienophile in Diels-Alder and hetero-Diels-Alder reactions, leading to the formation of six-membered rings.[3] Its electron-deficient nature makes it a good reaction partner for electron-rich dienes.
Synthesis of Heterocyclic Compounds
A primary application of DMM is in the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.[2]
Gould-Jacobs Reaction for Quinolone Synthesis: DMM is a key reagent in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[4] The reaction involves the initial condensation of an aniline with DMM, followed by thermal cyclization.[4] The resulting quinolone core is a fundamental structure in many antibacterial and antimalarial drugs.[2]
Synthesis of Pyridones: DMM is also utilized in the synthesis of substituted pyridones, another important class of heterocyclic compounds with diverse biological activities. The reaction typically involves the condensation of DMM with a compound containing an active methylene group in the presence of a base.
Reaction with Hydrazines: The reaction of DMM with hydrazine derivatives can lead to the formation of pyrazole or pyridazinone systems, depending on the reaction conditions and the substitution pattern of the hydrazine.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction
This protocol describes the synthesis of a 4-hydroxyquinoline derivative from an aniline and this compound.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.05 eq)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of the substituted aniline and this compound is prepared.
-
The high-boiling point solvent is added to the flask.
-
The reaction mixture is heated to reflux (typically 240-250 °C) with stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 10-30 minutes, during which time ethanol, a byproduct of the condensation, is distilled off.
-
After completion, the reaction mixture is allowed to cool to room temperature, which should induce the precipitation of the 4-hydroxyquinoline product.
-
The solid product is collected by vacuum filtration and washed with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-hydroxyquinoline derivative.[1][5]
Protocol 2: Synthesis of a Substituted Pyridone
This protocol outlines a general procedure for the synthesis of a 2-pyridone derivative.
Materials:
-
Active methylene compound (e.g., cyanoacetamide) (1.0 eq)
-
This compound (1.0 eq)
-
Base (e.g., sodium ethoxide or piperidine)
-
Ethanol
Procedure:
-
Dissolve the active methylene compound and this compound in ethanol in a round-bottom flask.
-
Add the base to the solution and stir the mixture at room temperature or under reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) if a strong base was used.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the desired pyridone.[6][7]
Protocol 3: Reaction of this compound with Hydrazine
This protocol provides a general method for the reaction with hydrazine to form heterocyclic compounds.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution at room temperature with stirring.
-
The reaction is often exothermic. Maintain the temperature with a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Alternatively, the solvent can be evaporated, and the crude product purified by recrystallization or column chromatography.[8]
Visualizations
Logical Workflow for the Gould-Jacobs Reaction
The following diagram illustrates the key steps involved in the synthesis of 4-hydroxyquinolines using this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Pyridone synthesis using 2-(phenylsulfinyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN101260067A - Mono-methylation method for hydrazine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reaction Mechanism of Dimethyl Methoxymethylenemalonate Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMM) is a pivotal intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and heterocyclic compounds.[1][2][3] This technical guide provides a comprehensive overview of the reaction mechanism for the formation of DMM, focusing on the widely employed acid-catalyzed condensation of dimethyl malonate and trimethyl orthoformate. Detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow are presented to facilitate a thorough understanding and practical application of this important chemical transformation.
Introduction
This compound, with the chemical formula C₇H₁₀O₅, is a versatile reagent utilized in the synthesis of complex organic molecules. Its applications range from the preparation of quinolone-based antimalarial agents to the synthesis of bicyclic pyridones with potential therapeutic activities.[1][3] The efficient synthesis of DMM is therefore of significant interest to the pharmaceutical and chemical research communities. The most common and industrially scalable method for its preparation involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of an acid catalyst and often with the addition of acetic anhydride. This guide will delve into the intricacies of this reaction, providing a detailed mechanistic rationale and practical experimental guidance.
Reaction Mechanism
The formation of this compound from dimethyl malonate and trimethyl orthoformate is an acid-catalyzed condensation reaction. The mechanism proceeds through several key steps, initiated by the activation of the orthoformate.
The overall reaction is as follows:
Step-by-step Mechanism:
-
Activation of Trimethyl Orthoformate: In the presence of an acid catalyst (H⁺), one of the methoxy groups of trimethyl orthoformate is protonated, turning it into a good leaving group (methanol).
-
Formation of a Dialkoxycarbenium Ion: The protonated orthoformate eliminates a molecule of methanol to form a resonance-stabilized dialkoxycarbenium ion. This cation is a key electrophilic intermediate.
-
Enolization of Dimethyl Malonate: Dimethyl malonate, an active methylene compound, undergoes acid-catalyzed enolization to form its enol tautomer. The enol form is a more potent nucleophile than the keto form.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the dialkoxycarbenium ion, forming a new carbon-carbon bond and a protonated intermediate.
-
Deprotonation and Elimination: The intermediate is deprotonated, and a subsequent elimination of a second molecule of methanol, facilitated by the acidic conditions, leads to the formation of the double bond in the final product, this compound.
The role of acetic anhydride in this reaction is often to act as a dehydrating agent, removing the methanol byproduct and driving the equilibrium towards the product. It can also react with the orthoformate to form an intermediate that is more susceptible to nucleophilic attack.[4][5]
Experimental Protocols
The synthesis of this compound can be carried out using various acid catalysts. Below are detailed methodologies for two common procedures.
Protocol 1: Synthesis using H₂SO₄-activated Bentonite[1]
-
Reaction Setup: A reaction flask is equipped with a stirrer, thermometer, dropping funnel, column, and reflux condenser.
-
Charging Reactants: Charge the flask with 264.2 g (2.0 mol) of dimethyl malonate, 637 g (6.0 mol) of trimethyl orthoformate, and 20.4 g (0.2 mol) of acetic anhydride containing 2 g of H₂SO₄-activated bentonite.
-
Heating and Addition: Heat the mixture to boiling. Continuously add 40.8 g (0.4 mol) of acetic anhydride over 6 hours.
-
Distillation of Byproduct: Distill off the low-boiling components (primarily methanol) at a head temperature of 62-67 °C. The bottom temperature will gradually increase from 109 °C to 133 °C over approximately 8 hours.
-
Removal of Excess Reagent: After 8 hours, distill off the excess trimethyl orthoformate under reduced pressure.
-
Final Reaction Step: Add another 40.8 g (0.4 mol) of acetic anhydride to the remaining mixture and heat at 140 °C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and filter off the catalyst. The crude product is then purified by vacuum distillation.
Protocol 2: Synthesis using Phosphoric Acid
-
Reaction Setup: A suitable reaction vessel is set up for heating and distillation.
-
Charging Reactants: Combine dimethyl malonate, an excess of trimethyl orthoformate, and a catalytic amount of phosphoric acid (H₃PO₄).
-
Heating: Heat the reaction mixture.
-
Final Heating and Purification: After the initial reaction, add a few drops of H₃PO₄ and heat the mixture at 140°C for 2 hours. The crude product is then purified by vacuum distillation.
Quantitative Data
The efficiency of the synthesis is highly dependent on the reaction conditions and the catalyst used. The following table summarizes key quantitative data from reported experimental procedures.
| Parameter | Protocol 1 (H₂SO₄-activated Bentonite)[1] |
| Reactants | Dimethyl malonate (2.0 mol) |
| Trimethyl orthoformate (6.0 mol) | |
| Acetic anhydride (total 0.8 mol) | |
| Catalyst | H₂SO₄-activated bentonite (2 g) |
| Reaction Time | ~10 hours |
| Reaction Temperature | Boiling, then 140 °C |
| Yield | 330.4 g |
| Purity | 98% |
| Melting Point | 44-46 °C |
Conclusion
The acid-catalyzed condensation of dimethyl malonate and trimethyl orthoformate is an effective and widely used method for the synthesis of this compound. A thorough understanding of the reaction mechanism, involving the formation of a key dialkoxycarbenium ion intermediate and subsequent nucleophilic attack by the enol of dimethyl malonate, is crucial for optimizing reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient and high-yield production of this important chemical intermediate. Careful control of reaction parameters, including temperature and the removal of byproducts, is essential for achieving high purity and yield.
References
An In-depth Technical Guide to the Physical Properties of Dimethyl Methoxymethylenemalonate
This technical guide provides a comprehensive overview of the key physical properties of Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1][2] It is a crucial intermediate in organic synthesis, particularly in the production of pharmaceutical compounds.[2][3]
The following table summarizes the reported melting and boiling points for this compound from various sources. It is critical to note the pressure at which boiling points were determined, as this significantly influences the observed temperature.
| Physical Property | Value | Conditions | Reference(s) |
| Melting Point | 40-44 °C | Atmospheric Pressure | [1][4][5] |
| 44-46 °C | Atmospheric Pressure | [3][6] | |
| Boiling Point | 97 °C | Not Specified | [7] |
| 98 °C | 0.5 mmHg | [1][6] | |
| ~110 °C | 0.5 mbar (~0.375 mmHg) | [3][6] | |
| 167 °C | 20 mmHg | [8] | |
| 202.5 °C | 760 mmHg (Atmospheric Pressure) | [4][5][9] |
Experimental Protocols
The determination of accurate melting and boiling points is fundamental to the characterization of a chemical compound. The following sections describe the general methodologies employed for these measurements.
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is typically determined using a capillary melting point apparatus.
General Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For this compound, this is consistently reported in the range of 40-46 °C.[6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since this compound can degrade at higher temperatures, its boiling point is often determined under reduced pressure (vacuum distillation).
Protocol for Distillation under Reduced Pressure (as inferred from synthesis reports): One cited method for the purification of this compound involves vacuum distillation.[3][6] This process also serves to determine the boiling point at a specific pressure.
-
Apparatus Setup: The crude this compound is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump. A pressure gauge (manometer) is included in the system to monitor the pressure. A thermometer is placed to measure the temperature of the vapor as it passes into the condenser.
-
Pressure Reduction: The system is evacuated to the desired pressure (e.g., 0.5 mbar).[3][6]
-
Heating: The distillation flask is heated gently.
-
Data Recording: When the liquid boils and a steady stream of distillate is collected, the temperature of the vapor (head temperature) and the pressure within the system are recorded. One source indicates a head temperature of 110 °C at a pressure of 0.5 mbar was used to obtain 98% pure this compound.[3][6] Another source reports a boiling point of 98 °C at 0.5 mmHg.[1][6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound like this compound.
Caption: General experimental workflows for determining the melting and boiling points.
References
- 1. Cas 22398-14-7,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 22398-14-7 [chemicalbook.com]
- 4. This compound | 22398-14-7 [chemnet.com]
- 5. This compound 22398-14-7, Information for this compound 22398-14-7, Suppliers of this compound 22398-14-7 [chemnet.com]
- 6. This compound CAS#: 22398-14-7 [m.chemicalbook.com]
- 7. Dimethyl 2-(Methoxymethylene)malonate | 22398-14-7 | XAA39814 [biosynth.com]
- 8. labsolu.ca [labsolu.ca]
- 9. 22398-14-7,Dimethyl 2-(Methoxymethylene)malonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Solubility Profile of Dimethyl Methoxymethylenemalonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl methoxymethylenemalonate (CAS No. 22398-14-7), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile derived from its chemical structure and general solubility principles. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility in various common organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for reactions, purification, and formulation.
Introduction to this compound
This compound is a white crystalline solid with a melting point in the range of 40-44 °C.[1] It is a multifunctional compound containing two ester groups and a methoxy group, making it a versatile building block in organic synthesis. Its applications include the preparation of antimalarial agents and bicyclic pyridones with anti-pruritic activity.[1][2] Understanding its solubility is crucial for optimizing reaction conditions, developing purification strategies such as crystallization, and for formulation in drug development processes.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of an organic compound is governed by its polarity and the polarity of the solvent.[3][4] this compound possesses both polar and non-polar characteristics. The ester and methoxy functional groups are polar and capable of dipole-dipole interactions and acting as hydrogen bond acceptors. The methyl and methylene groups form the non-polar hydrocarbon backbone.
This dual nature suggests that this compound is easily soluble in a wide range of common organic solvents .[5] It is expected to be readily soluble in:
-
Polar Aprotic Solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.
-
Polar Protic Solvents: including ethanol, methanol, and isopropanol, where hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ester and ether groups can occur.
-
Chlorinated Solvents: like dichloromethane and chloroform.
Conversely, it is expected to have low solubility in:
-
Non-polar Solvents: such as hexane and cyclohexane, as the polar functional groups will hinder dissolution.
-
Water: The compound is described as being partially soluble in water , a characteristic consistent with the presence of polar groups on a relatively small organic molecule.[5]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | High |
| Ketones | Acetone, Methyl Ethyl Ketone | High |
| Esters | Ethyl Acetate | High |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High |
| Chlorinated Solvents | Dichloromethane, Chloroform | High |
| Aromatic Hydrocarbons | Toluene | Moderate |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low |
| Water | Partial |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal equilibrium method, a common and reliable technique for determining the solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator or water bath
-
Vortex mixer or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Data Calculation:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the following formula:
Solubility = (Concentration from analysis) x (Dilution factor)
-
Experimental Workflow Diagram
Caption: Workflow for Quantitative Solubility Determination.
Logical Pathway for Solvent Selection
The process of selecting an appropriate solvent for a specific application involving this compound can be guided by a logical decision-making process. This process considers the intended use, such as chemical reaction, purification, or formulation, and the intrinsic properties of the compound.
Caption: Decision Pathway for Solvent Selection.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in polar organic solvents and partially soluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The logical frameworks presented for experimental workflow and solvent selection aim to assist researchers in making informed and efficient decisions in their work with this important chemical intermediate.
References
The Versatility of Dimethyl Methoxymethylenemalonate: A C3 Synthon for Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dimethyl methoxymethylenemalonate (DMM), a versatile trifunctional reagent, serves as a valuable C3 building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including two ester groups and an activated carbon-carbon double bond, render it highly reactive towards various nucleophiles, making it a cornerstone in the construction of diverse heterocyclic systems and other valuable organic scaffolds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of DMM as a C3 synthon, with a focus on its utility in the development of pharmaceutically relevant compounds.
Physicochemical Properties and Synthesis
This compound (CAS No: 22398-14-7) is a white to off-white crystalline solid with a melting point in the range of 40-44 °C.[1] Its molecular formula is C₇H₁₀O₅, and it has a molecular weight of 174.15 g/mol .[2][3] DMM is soluble in many common organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 22398-14-7 | [2] |
| Molecular Formula | C₇H₁₀O₅ | [2][3] |
| Molecular Weight | 174.15 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Melting Point | 40-44 °C | [1] |
| Boiling Point | 98 °C @ 0.5 mmHg | [1] |
| IUPAC Name | dimethyl 2-(methoxymethylidene)propanedioate | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of DMM involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of a catalytic amount of a Lewis acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Dimethyl malonate
-
Trimethyl orthoformate
-
Acetic anhydride
-
H₂SO₄-activated bentonite (catalyst)
-
-
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, dropping funnel, and distillation apparatus, combine dimethyl malonate (2.0 mol), trimethyl orthoformate (6.0 mol), and acetic anhydride (0.2 mol) containing H₂SO₄-activated bentonite (2 g).
-
Heat the mixture to boiling.
-
Continuously add acetic anhydride (0.4 mol) over a period of 6 hours.
-
Distill off the low-boiling components (head temperature 62-67 °C) as they form. The reaction temperature will gradually increase from approximately 109 °C to 133 °C.
-
After 8 hours, remove the excess trimethyl orthoformate by distillation under reduced pressure.
-
To the remaining reaction mixture, add acetic anhydride (0.4 mol) and heat at 140 °C for 2 hours.
-
Filter off the catalyst from the hot mixture.
-
Purify the crude product by vacuum distillation (0.5 mbar, head temperature 110 °C) to yield this compound.
-
-
Expected Yield: Approximately 98%[4]
Caption: Synthetic workflow for this compound.
This compound as a C3 Synthon in Heterocyclic Synthesis
The electrophilic nature of the β-carbon of the double bond in DMM, coupled with the presence of two ester groups, makes it an ideal substrate for reactions with a variety of dinucleophiles. These reactions, often proceeding through a Michael addition followed by cyclization and elimination of methanol and water, provide a straightforward route to a wide range of substituted heterocyclic compounds.
Synthesis of Pyrimidines
Pyrimidines are a class of heterocyclic compounds of significant importance in medicinal chemistry, with applications as anticancer, antiviral, and antimicrobial agents. DMM serves as a versatile C3 synthon for the synthesis of various pyrimidine derivatives through its condensation with amidines, ureas, and guanidines.
The reaction of DMM with amidines, such as acetamidine, leads to the formation of substituted pyrimidines. The reaction typically proceeds in the presence of a base, such as sodium methoxide, in an alcoholic solvent.
Table 2: Synthesis of 4,6-dihydroxy-2-methylpyrimidine from Malonate Esters and Acetamidine Hydrochloride
| Malonate Ester | Solvent | Base | Reaction Time (h) | Yield (%) | Reference(s) |
| Dimethyl Malonate | Methanol | Sodium Methoxide | 4 | 86 | [5] |
| Diethyl Malonate | Methanol | Sodium Methoxide | 3 | 85 | [1] |
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
Materials:
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and under an ice bath, dissolve sodium methoxide (0.34 mol) in methanol (150 mL).
-
To the cooled solution, add dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol).
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 4 hours. The solution will become a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water (50 mL).
-
Adjust the pH of the solution to 1-2 with 4M hydrochloric acid. A white solid will precipitate.
-
Stir the suspension at 0 °C for 4 hours to complete crystallization.
-
Collect the solid by suction filtration.
-
Wash the solid sequentially with ice-cold water and then with ice-cold methanol (0-5 °C).
-
Dry the product to obtain white, solid 4,6-dihydroxy-2-methylpyrimidine.[5]
-
-
Expected Yield: 86%[5]
Caption: Reaction pathway for pyrimidine synthesis from DMM and amidine.
The condensation of DMM with urea or thiourea provides a direct route to pyrimidine-2,4(1H,3H)-diones (uracils) and their thio-analogs, which are core structures in many biologically active molecules.
Experimental Protocol: Synthesis of 2-Thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione (Thiobarbituric Acid) from Dimethyl Malonate
-
Materials:
-
Dimethyl malonate
-
Thiourea
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
In a suitable reaction vessel, reflux a mixture of dimethyl malonate (1 mol), thiourea (1 to 1.25 mol), and sodium methoxide (1 to 1.25 mol) in methanol.
-
Upon completion of the reaction, the product, sodium thiobarbiturate, will precipitate.
-
Separate the solid product by filtration.
-
The methanol can be recovered and recycled for subsequent batches.
-
The free thiobarbituric acid can be obtained by acidification of an aqueous solution of the sodium salt.
-
-
Expected Yield: >99% for the sodium salt[2]
Caption: General scheme for uracil/thiouracil synthesis.
Synthesis of Quinolones and Pyridones
DMM is a key precursor in the synthesis of quinolones and pyridones, which are important scaffolds in medicinal chemistry. For instance, it is used in the preparation of (phenoxyethoxy)quinolones with antimalarial activity and bicyclic pyridones that act as selective CB2 agonists with anti-pruritic properties.[3] The synthesis generally involves the reaction of DMM with an appropriate aniline or amine derivative, followed by a thermal cyclization step.
Other Synthetic Applications
Beyond the synthesis of six-membered heterocycles, the reactivity of DMM can be harnessed for other important organic transformations.
Michael Addition Reactions
The electron-deficient double bond in DMM makes it an excellent Michael acceptor. It can react with a variety of soft nucleophiles, such as enolates, enamines, and organocuprates, to form 1,5-dicarbonyl compounds, which are versatile intermediates for further synthetic manipulations.
Knoevenagel Condensation
While DMM itself is a product of a reaction related to the Knoevenagel condensation, its activated methylene group can potentially participate in further condensations with aldehydes and ketones under specific conditions, leading to the formation of more complex unsaturated systems.
Conclusion
This compound is a highly valuable and versatile C3 synthon in organic synthesis. Its straightforward preparation and diverse reactivity make it an indispensable tool for the construction of a wide range of organic molecules, particularly nitrogen-containing heterocycles of significant medicinal importance. The reactions of DMM with various nucleophiles provide efficient and atom-economical pathways to complex molecular architectures, solidifying its role as a key building block in modern drug discovery and development. The detailed protocols and reaction schemes provided in this guide are intended to facilitate its application in the research and development endeavors of chemists and pharmaceutical scientists.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. US5274093A - Process for the preparation of sodium thiobarbiturate - Google Patents [patents.google.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
An In-depth Technical Guide to the Electrophilicity of the Double Bond in Dimethyl Methoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMM) is a versatile building block in organic synthesis, prized for its reactive carbon-carbon double bond. This technical guide provides a comprehensive analysis of the electrophilicity of this double bond, offering insights into its reactivity, spectroscopic characteristics, and synthetic applications. The document is intended to serve as a detailed resource for researchers in academia and the pharmaceutical industry, providing both theoretical understanding and practical guidance for the utilization of this important synthetic intermediate.
Introduction
This compound, with the CAS number 22398-14-7, is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds.[1][2] Its synthetic utility is largely derived from the pronounced electrophilic character of its carbon-carbon double bond, which is activated by two geminal electron-withdrawing ester groups and a methoxy group. This electronic arrangement makes the β-carbon of the double bond highly susceptible to nucleophilic attack, enabling a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide will delve into the electronic structure of the DMM double bond, supported by spectroscopic data. It will further explore the kinetics and mechanisms of its key reactions, namely Michael additions and cycloadditions, providing detailed experimental protocols for representative transformations.
Electronic Structure and Spectroscopic Characterization
The electrophilicity of the double bond in DMM is a direct consequence of its electronic structure. The two ester groups exert a strong -M (negative mesomeric) and -I (negative inductive) effect, withdrawing electron density from the double bond. The methoxy group, while capable of a +M effect, is positioned such that its primary influence is a -I effect, further contributing to the electron-deficient nature of the alkene. This polarization is evident in the molecule's resonance structures, which depict a significant partial positive charge on the β-carbon.
A key quantitative measure of this electronic environment is provided by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the α- and β-carbons of the double bond are particularly informative.
Table 1: ¹³C NMR Chemical Shift Data for this compound [3]
| Carbon Atom | Chemical Shift (δ) in CDCl₃ (ppm) |
| α-carbon | 95.8 |
| β-carbon | 162.1 |
| Carbonyl (C=O) | 164.2, 167.3 |
| Methoxy (-OCH₃) | 51.3, 52.0, 62.0 |
The significant downfield chemical shift of the β-carbon (162.1 ppm) is indicative of a highly deshielded nucleus, confirming its electron-deficient character and, consequently, its high electrophilicity.[4] This value is substantially larger than that of the α-carbon (95.8 ppm), highlighting the polarization of the double bond.
Reactivity and Key Reactions
The electrophilic nature of the double bond in DMM makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental reaction of DMM, involving the addition of a nucleophile to the β-carbon of the double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.
The addition of nitrogen-based nucleophiles, known as the aza-Michael addition, is a widely used method for the synthesis of β-amino acid derivatives. The reaction of DMM with primary or secondary amines proceeds readily, often without the need for a catalyst.
Logical Relationship for Aza-Michael Addition:
Caption: General workflow for the aza-Michael addition to DMM.
Experimental Protocol: Aza-Michael Addition of Piperidine to this compound (Adaptable)
This protocol is adapted from procedures for similar Michael acceptors.[7][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or methanol) at room temperature.
-
Addition of Nucleophile: To the stirred solution, add piperidine (1.1 eq) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino malonate derivative.
The addition of thiols to DMM is another efficient conjugate addition reaction, providing access to sulfur-containing compounds. This reaction is often rapid and can be catalyzed by a base.
Experimental Protocol: Thiol-Michael Addition of Thiophenol to this compound (Adaptable)
This protocol is based on general procedures for thiol-Michael additions.[9][10][11]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent like THF or acetonitrile, add thiophenol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 5 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Cycloaddition Reactions
The electron-deficient nature of the double bond in DMM makes it a good dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This provides a powerful method for the construction of six-membered rings.
Signaling Pathway for Diels-Alder Reaction:
Caption: General representation of a Diels-Alder reaction involving DMM.
Experimental Protocol: Diels-Alder Reaction of this compound with Furan (Adaptable)
This protocol is adapted from procedures for Diels-Alder reactions with similar dienophiles.[12][13]
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a slight excess of freshly distilled furan (1.2 eq) in a high-boiling solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Quantitative Assessment of Electrophilicity
While qualitative assessments of electrophilicity are useful, a quantitative approach provides a more precise understanding of reactivity.
Mayr's Electrophilicity Scale
A powerful tool for quantifying electrophilicity is Mayr's electrophilicity scale, which is based on the linear free-energy relationship:
log k = sN(N + E)
where k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter.[14][15][16][17][18] A more negative E value indicates a higher electrophilicity.
Although a specific Mayr electrophilicity parameter for this compound is not currently available in published databases, it can be determined experimentally.
Experimental Workflow for Determining the Mayr Electrophilicity Parameter:
Caption: Workflow for the experimental determination of Mayr's E parameter.
Computational Analysis
In the absence of experimental kinetic data, computational chemistry offers a valuable alternative for assessing electrophilicity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator; a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack and thus higher electrophilicity.[19][20][21] Quantum chemical calculations can provide the LUMO energy for DMM, allowing for a theoretical comparison of its reactivity with other Michael acceptors.
Synthesis of this compound
A reliable and high-yielding synthesis of DMM is crucial for its application in research and development. A common and effective method involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of acetic anhydride and an acid catalyst.[1][22][23]
Table 2: Summary of a Typical Synthesis Protocol for this compound [1][22]
| Step | Reagents and Conditions | Purpose |
| 1 | Dimethyl malonate, trimethyl orthoformate, acetic anhydride, H₂SO₄-activated bentonite | Initial reaction mixture |
| 2 | Heat to boiling | Initiate the reaction |
| 3 | Continuous addition of acetic anhydride over 6 hours | Drive the reaction to completion |
| 4 | Distillation of low-boiling components | Remove byproducts |
| 5 | Distillation of excess trimethyl orthoformate under reduced pressure | Remove excess reagent |
| 6 | Addition of acetic anhydride and heating at 140 °C for 2 hours | Ensure complete conversion |
| 7 | Filtration | Remove the catalyst |
| 8 | Vacuum distillation of the crude product | Purify the final product |
This procedure typically yields this compound in high purity (>98%).[22]
Conclusion
The double bond in this compound possesses a high degree of electrophilicity, a feature that underpins its broad utility in organic synthesis. This is quantitatively supported by its ¹³C NMR spectrum, which shows a significantly deshielded β-carbon. This inherent reactivity makes DMM a valuable substrate for a range of transformations, most notably Michael additions and Diels-Alder reactions, enabling the efficient construction of complex molecular architectures. This guide has provided a detailed overview of the electronic properties, reactivity, and synthesis of DMM, along with adaptable experimental protocols, to facilitate its effective use by professionals in chemical research and drug development. Further quantitative studies, particularly the experimental determination of its Mayr electrophilicity parameter, would be a valuable contribution to the field.
References
- 1. US5041619A - Process for the preparation of alkoxyalkylidenemalonic acid esters - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound(22398-14-7) 13C NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. cup.lmu.de [cup.lmu.de]
- 17. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
- 18. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 20. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 22. This compound | 22398-14-7 [chemicalbook.com]
- 23. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to Quantum Chemical Calculations for Dimethyl Methoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMEM) is a versatile synthetic intermediate utilized in the preparation of various pharmaceutical compounds.[1] A thorough understanding of its molecular structure, stability, and electronic properties is crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives with desired biological activities. This guide provides a comprehensive framework for conducting quantum chemical calculations on DMEM using Density Functional Theory (DFT), a robust and widely used computational method. It outlines detailed protocols for geometry optimization, conformational analysis, vibrational frequency calculations, and the determination of key electronic properties. The methodologies and data presentation formats described herein are intended to serve as a practical resource for researchers employing computational chemistry in drug discovery and development.
Introduction
This compound (CAS 22398-14-7) is a diester with the molecular formula C₇H₁₀O₅.[2][3] Its chemical structure features a reactive methoxymethylidene group attached to a malonate backbone, making it a valuable building block in organic synthesis. For instance, it is used in the preparation of antimalarial (phenoxyethoxy)quinolones and bicyclic pyridones with potential anti-pruritic activity.[1]
Computational chemistry provides powerful tools to investigate molecular systems at the atomic level, offering insights that can be difficult to obtain through experimental means alone.[4] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting molecular geometries, vibrational spectra, and electronic characteristics with a favorable balance of accuracy and computational cost.[5]
This guide details a systematic computational protocol for characterizing this compound. The presented workflow will enable researchers to:
-
Determine the most stable three-dimensional conformation(s) of the molecule.
-
Analyze its vibrational modes to aid in the interpretation of experimental infrared and Raman spectra.
-
Investigate its electronic structure, including frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, to predict sites of reactivity.
The following sections provide a step-by-step methodology, templates for data presentation, and visualizations to guide the computational study of DMEM.
Computational Methodology
This section outlines a recommended protocol for performing DFT calculations on this compound. The choice of software, functional, and basis set is critical for obtaining reliable results.
Software
A variety of software packages are available for performing quantum chemical calculations. For this workflow, we recommend using a widely validated platform such as:
-
Gaussian
-
ORCA
-
Spartan
These programs offer a range of DFT functionals and basis sets suitable for the calculations described herein.
Initial Structure Preparation
The first step is to generate an initial 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is dimethyl 2-(methoxymethylidene)propanedioate.[2] The initial structure should be a reasonable guess of the molecular geometry, which will then be refined through energy minimization.
Conformational Analysis
Due to the presence of several single bonds, DMEM can exist in multiple conformations. Identifying the global minimum energy structure is essential. A systematic conformational search is recommended.
Experimental Protocol:
-
Initial Optimization: Perform an initial, low-level geometry optimization of the starting structure using a computationally inexpensive method (e.g., a semi-empirical method like PM6 or a small basis set DFT like B3LYP/3-21G).
-
Systematic Rotor Scan: Identify the key rotatable bonds. For DMEM, these are primarily the C-O and C-C single bonds. Perform a systematic scan of the potential energy surface by rotating each of these bonds in defined increments (e.g., 30°).
-
Re-optimization: Each identified low-energy conformer from the scan should be subjected to a full geometry optimization at the target level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Energy Comparison: Compare the final energies of all optimized conformers to identify the global minimum.
High-Level Geometry Optimization and Frequency Analysis
Experimental Protocol:
-
Functional and Basis Set Selection: For the final, high-accuracy calculations, the B3LYP functional combined with the 6-311+G(d,p) basis set is a commonly used and well-benchmarked choice for organic molecules. This level of theory provides a good balance between accuracy and computational demand.
-
Optimization: Perform a full geometry optimization of the lowest-energy conformer identified in the conformational analysis. The optimization should be carried out until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.
-
Electronic Property Calculations
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.
Experimental Protocol:
-
Molecular Orbitals: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical reactivity.
-
Electrostatic Potential (ESP): Generate an electrostatic potential map by plotting the ESP onto the molecule's electron density surface. This map reveals the charge distribution, highlighting electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions.
-
Mulliken Population Analysis: Calculate the partial atomic charges to provide a quantitative measure of the charge distribution across the molecule.
Data Presentation
Quantitative data from the calculations should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters for the Global Minimum Conformation of DMEM (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=C | Cα=Cβ | e.g., 1.345 |
| C=O (ester 1) | Cγ=Oδ | e.g., 1.210 |
| C=O (ester 2) | Cε=Oζ | e.g., 1.211 |
| C-O (ether) | Cβ-Oη | e.g., 1.360 |
| C-O (ester 1) | Cγ-Oθ | e.g., 1.355 |
| Bond Angles (°) | ||
| Cα=Cβ-Oη | e.g., 125.1 | |
| Cα-Cγ-Oδ | e.g., 124.8 | |
| Oδ-Cγ-Oθ | e.g., 122.5 | |
| Dihedral Angles (°) | ||
| Oη-Cβ-Cα-Cγ | e.g., 179.5 | |
| Cβ-Oη-Cι-H | e.g., 178.9 |
Table 2: Calculated Vibrational Frequencies and Intensities (Calculated at the B3LYP/6-311+G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.967 for B3LYP/6-311+G(d,p) to better match experimental data.)
| Mode | Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Vibrational Assignment |
| 1 | e.g., 3105 | e.g., 3002 | e.g., 15.4 | C-H stretch (vinyl) |
| 2 | e.g., 2980 | e.g., 2882 | e.g., 25.1 | C-H stretch (methyl) |
| 3 | e.g., 1745 | e.g., 1688 | e.g., 255.7 | C=O stretch (asym) |
| 4 | e.g., 1720 | e.g., 1663 | e.g., 210.3 | C=O stretch (sym) |
| 5 | e.g., 1640 | e.g., 1586 | e.g., 98.6 | C=C stretch |
| ... | ... | ... | ... | ... |
Table 3: Key Electronic Properties (Calculated at the B3LYP/6-311+G(d,p) level of theory)
| Property | Calculated Value |
| Total Energy (Hartree) | e.g., -648.123456 |
| HOMO Energy (eV) | e.g., -7.89 |
| LUMO Energy (eV) | e.g., -1.23 |
| HOMO-LUMO Gap (eV) | e.g., 6.66 |
| Dipole Moment (Debye) | e.g., 2.54 |
Visualizations
Visual representations are critical for understanding the workflow and the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate the key processes.
Caption: Computational workflow for the quantum chemical analysis of DMEM.
Caption: Logical relationship between theory, methods, and outputs in the DFT study.
Conclusion
This technical guide provides a standardized and robust workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed protocols for conformational analysis, geometry optimization, and electronic structure calculation, researchers can obtain valuable data to understand the fundamental properties of this important synthetic intermediate. The structured tables and visualizations offer a clear framework for presenting and interpreting the computational results. This approach enables a deeper understanding of the molecule's reactivity and stability, which can effectively guide experimental efforts in drug discovery and materials science.
References
Stability and Storage of Dimethyl Methoxymethylenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7). This compound is a key intermediate in organic synthesis, particularly in the preparation of various pharmaceutical compounds.[1] Understanding its stability profile is crucial for ensuring its quality, efficacy, and safety in research and development. This document summarizes key stability data, outlines recommended storage and handling procedures, and provides a general protocol for stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| CAS Number | 22398-14-7 | [2] |
| Molecular Formula | C₇H₁₀O₅ | [2] |
| Molecular Weight | 174.15 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 40-44 °C | [2] |
| Boiling Point | 98 °C @ 0.5 mmHg | [2] |
| Decomposition Temp. | > 190°C | [3] |
| Storage Temperature | Room Temperature | [2] |
Stability Profile
This compound is generally considered stable under normal laboratory conditions.[3] However, its stability can be influenced by several factors, including temperature, moisture, and incompatible materials.
General Stability
Under recommended storage conditions, this compound is a stable compound.[3] It is important to prevent exposure to conditions that could lead to its degradation.
Thermal Stability
The compound exhibits good thermal stability, with a reported decomposition temperature greater than 190°C.[3] Despite this, prolonged exposure to high temperatures should be avoided to prevent any potential degradation.
Incompatible Materials
Contact with strong oxidizing agents should be strictly avoided, as this can lead to vigorous and potentially hazardous reactions.[3]
Hydrolytic and Photostability
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | References |
| Temperature | Room Temperature | [2] |
| Atmosphere | Store in a dry environment. | [2] |
| Container | Keep in a tightly sealed container. | [4] |
| Light Exposure | Protect from direct light. | |
| Handling | Handle in a well-ventilated area. | [3] |
Experimental Protocols for Stability Testing
While a specific, validated stability testing protocol for this compound is not publicly available, a general protocol can be designed based on established guidelines for chemical reagents and pharmaceutical substances.[5][6][7]
Objective
To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.
Materials
-
This compound (minimum of three batches)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Appropriate analytical instrumentation (e.g., HPLC, GC, DSC) for purity and degradation product analysis.
General Experimental Workflow
Caption: Workflow for a typical stability study.
Long-Term Stability Testing
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
Duration: Annually, for the proposed shelf-life.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[6]
Accelerated Stability Testing
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
-
Duration: 6 months.
-
Testing Frequency: 0, 3, and 6 months.[7]
Photostability Testing
-
Expose the material to a light source according to ICH Q1B guidelines.
-
Analyze for degradation and changes in physical properties.
Reaction Pathways
Understanding the reactivity of this compound is essential for its proper use in synthesis and for predicting potential degradation pathways.
Synthesis Workflow
The synthesis of this compound typically involves the reaction of dimethyl malonate with trimethyl orthoformate in the presence of acetic anhydride and an acid catalyst.[2]
Caption: A typical workflow for the synthesis of this compound.
Michael Addition Reaction
This compound is an electrophilic alkene and readily undergoes Michael addition reactions with various nucleophiles. This is a key reaction in its application in organic synthesis.[8][9]
Caption: Generalized Michael addition reaction of this compound.
Conclusion
This compound is a stable chemical intermediate when stored under the recommended conditions of a dry, room temperature environment in a tightly sealed container, protected from light. Its primary incompatibility is with strong oxidizing agents. While specific quantitative stability data under various stress conditions are limited, adherence to the storage and handling guidelines outlined in this document will help ensure the material's quality and performance in research and drug development applications. For critical applications, it is advisable to perform in-house stability studies based on the general protocols provided.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22398-14-7 [chemicalbook.com]
- 3. Decomposition of malonic anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents [clsi.org]
- 6. japsonline.com [japsonline.com]
- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
Introduction
The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are crucial scaffolds in numerous pharmaceuticals, including antibacterial and antimalarial agents.[1][2][3] The reaction proceeds in two key stages: first, the condensation of an aniline with an alkoxymethylenemalonate ester, such as Dimethyl methoxymethylenemalonate (DMM), to form an anilidomethylenemalonate intermediate.[2][4] This is followed by a high-temperature, thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[5][6] Subsequent saponification and decarboxylation steps can furnish the final 4-hydroxyquinoline.[1][4] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2]
Modern adaptations of this reaction, particularly the use of microwave irradiation, have been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[2][7]
Reaction Mechanism
The Gould-Jacobs reaction mechanism initiates with a nucleophilic attack from the aniline nitrogen onto the electron-deficient carbon of the methoxymethylenemalonate. This is followed by the elimination of methanol to form the condensation product.[1][4] The intermediate then undergoes a thermally induced 6-electron electrocyclization, which forms the quinoline ring system.[1][4] The resulting product, a 4-oxo-quinoline-3-carboxylate, exists in tautomeric equilibrium with its more stable 4-hydroxy-quinoline-3-carboxylate form.
Caption: Simplified mechanism of the Gould-Jacobs reaction.
Experimental Protocols
Two primary protocols are provided: a modern microwave-assisted synthesis for rapid and efficient reaction and a conventional high-temperature method.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted for rapid synthesis using a dedicated microwave reactor, which allows for precise temperature and time control, often leading to higher yields and purity.[7]
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (DMM) (1.0-1.2 eq)
-
Microwave reaction vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Acetonitrile (for washing)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the substituted aniline (e.g., 2.0 mmol) and this compound (e.g., 2.2 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture rapidly to the target temperature (e.g., 250-300 °C) and hold for a specified time (e.g., 5-20 minutes). The reaction should be monitored for pressure changes.
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature, which may induce precipitation of the product.
-
Purification: Filter the precipitated solid and wash it with a small amount of cold acetonitrile.[7]
-
Drying: Dry the purified solid under vacuum to obtain the final 4-hydroxy-3-carbomethoxyquinoline product.
Protocol 2: Conventional High-Temperature Synthesis
This traditional method utilizes a high-boiling inert solvent to achieve the high temperatures necessary for the cyclization step.[5][6]
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (DMM) (1.0-1.2 eq)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Non-polar solvent (e.g., Hexane, Petroleum ether) for precipitation
-
Filtration apparatus
-
Recrystallization solvents (e.g., Ethanol, Acetic acid)
Procedure:
-
Condensation: Combine the aniline and DMM in a round-bottom flask. Heat the mixture to 100-130 °C for 1-2 hours. The evolution of methanol indicates the progress of the reaction. The resulting crude anilidomethylenemalonate intermediate can be used directly.[5]
-
Cyclization: Add a high-boiling solvent (e.g., Diphenyl ether) to the crude intermediate. Heat the mixture to a vigorous reflux (typically ~250-260 °C) under a nitrogen atmosphere for 30-60 minutes.[5][6]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solution. Add a non-polar solvent like hexane to aid further precipitation.[5]
-
Purification: Collect the solid product by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[5]
Caption: Generalized experimental workflow for the Gould-Jacobs synthesis.
Data Presentation: Reaction Optimization
The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table summarizes data from a microwave-assisted synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate, illustrating the impact of these parameters on product yield.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 10 | 7 | 1 |
| 2 | 300 | 10 | 24 | 37 |
| 3 | 250 | 20 | 7 | 1 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 19 | 47 |
| Data sourced from a Biotage application note focusing on the synthesis of a related ethyl ester.[7][8] |
Analysis: The data clearly indicates that higher temperatures are essential for the intramolecular cyclization step. At 250 °C, the reaction yields are negligible, with the reaction stalling at the intermediate stage.[7][8] Increasing the temperature to 300 °C significantly boosts the yield.[8] However, prolonged heating at this high temperature (Entry 4) leads to product degradation and a lower yield. The optimal condition was found to be 300 °C for 5 minutes (Entry 5), which provided the highest isolated yield of 47%.[7][8] This highlights the critical need to carefully optimize both temperature and time to maximize product formation and minimize degradation.[7]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Cyclized Product | - Insufficient temperature- Reaction time too short | - Gradually increase the reaction temperature.- Increase the reaction time, while monitoring for degradation.- Consider using microwave heating for efficient energy transfer.[5] |
| Formation of Dark/Tarry Material | - Decomposition at high temperatures- Prolonged heating | - Optimize temperature and time to balance cyclization and degradation.[5]- Ensure even heating by using a high-boiling inert solvent.[5] |
| Incomplete Initial Condensation | - Incomplete reaction- Reagent decomposition | - Use a slight excess (1.0-1.2 eq) of the malonate derivative.- Monitor the reaction by TLC or LC-MS to determine optimal time.[5] |
References
Application Notes and Protocols for the Synthesis of Quinolone Derivatives via the Gould-Jacobs Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous antibacterial agents and other therapeutic compounds.[1] The synthesis of the quinolone scaffold is, therefore, of significant interest in drug discovery and development. A prominent and versatile method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate, such as Dimethyl methoxymethylenemalonate (DMMM) or Diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization.[4][5] This document provides detailed protocols and application notes for this synthetic route.
Reaction Mechanism: The Gould-Jacobs Pathway
The Gould-Jacobs reaction proceeds through a well-defined sequence of steps to build the quinolone framework from an aniline and a malonic ester derivative.[4][6]
-
Condensation: The synthesis begins with a nucleophilic substitution reaction where the aniline attacks the electrophilic carbon of this compound. This is followed by the elimination of methanol to form an intermediate, dimethyl anilinomethylenemalonate.[4]
-
Thermal Cyclization: The crucial ring-forming step is a thermal intramolecular cyclization.[3] Upon heating, the anilinomethylenemalonate intermediate undergoes a 6-electron cyclization, which results in the formation of a 4-hydroxyquinoline-3-carboxylate ester.[4] This step typically requires high temperatures.[2]
-
Saponification (Optional): The resulting ester can be hydrolyzed, typically using a base like sodium hydroxide, to yield the corresponding carboxylic acid.[4]
-
Decarboxylation (Optional): Subsequent heating of the carboxylic acid leads to decarboxylation, affording the final 4-hydroxyquinoline product.[4]
The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[4]
Caption: The Gould-Jacobs reaction pathway for quinolone synthesis.
Experimental Protocols
The following protocols provide methodologies for the synthesis of quinolone derivatives using an aniline and a malonate derivative.
Protocol 1: Conventional Thermal Synthesis of 4-Hydroxyquinoline Derivatives
This protocol describes a general two-step procedure involving the formation of an enamine intermediate followed by thermal cyclization in a high-boiling point solvent.[7]
Step 1: Formation of the Anilinomethylenemalonate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
The reaction can be performed neat or in a solvent such as ethanol.[7]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, remove the solvent (if used) under reduced pressure. The intermediate may be a viscous oil and can often be used in the next step without further purification.[7]
Step 2: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., diphenyl ether, Dowtherm A) to the crude intermediate from Step 1.
-
Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring.[3]
-
Maintain this temperature for the duration required for cyclization, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product should precipitate from the solvent.[7]
-
Collect the solid product by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, drastically reducing reaction times and often improving yields.[8]
Materials:
-
Aniline (2.0 mmol)
-
Diethyl ethoxymethylenemalonate (DEEMM) (6.0 mmol)
-
Microwave vial (2.5 mL) with a magnetic stirring bar
-
Microwave synthesis system (e.g., Biotage® Initiator+)
-
Acetonitrile (for washing)
Procedure:
-
Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to a 2.5 mL microwave vial equipped with a magnetic stirring bar.[8]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 250 °C or 300 °C) for the designated time (e.g., 5-30 minutes), as detailed in the data table below.[8]
-
After the irradiation period, cool the vial to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with ice-cold acetonitrile (3 mL).[8]
-
Dry the resulting solid under vacuum. The product purity is often greater than 95% without further purification.[8]
Caption: General experimental workflow for quinolone synthesis.
Data Presentation
The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. The following table summarizes quantitative data from a microwave-assisted synthesis study, illustrating these effects.
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 30 | 11 | 22 |
| 2 | 300 | 30 | 21 | 37 |
| 3 | 300 | 60 | 24 | 28 |
| 4 | 300 | 5 | 19 | 47 |
Data sourced from a study on the microwave-assisted Gould-Jacobs reaction between aniline and DEEMM.[8]
Observations:
-
Increasing the temperature from 250 °C to 300 °C (Entry 1 vs. 2) improved the product yield from 22% to 37%.[8]
-
At 300 °C, increasing the reaction time from 30 to 60 minutes led to a decrease in yield, possibly due to product degradation (Entry 2 vs. 3).[8]
-
The optimal conditions in this study were found to be a higher temperature (300 °C) with a shorter reaction time (5 minutes), which provided the highest isolated yield of 47% (Entry 4).[8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Condensation of Aniline with Dimethyl Methoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of dimethyl 2-((phenylamino)methylene)malonate, a valuable enaminone intermediate in organic synthesis. The protocol outlines the condensation reaction between aniline and dimethyl methoxymethylenemalonate. Enaminones are versatile building blocks for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This protocol provides both a conventional heating method and a microwave-assisted green chemistry alternative, complete with reaction parameters, purification methods, and characterization data.
Introduction
Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. Their unique electronic structure, possessing both nucleophilic and electrophilic sites, makes them highly versatile synthons for the preparation of a wide array of carbocyclic and heterocyclic scaffolds. The condensation of primary amines with β-dicarbonyl compounds or their equivalents is a fundamental and straightforward method for accessing these important intermediates. The target molecule, dimethyl 2-((phenylamino)methylene)malonate, serves as a key precursor for the synthesis of quinolines and other pharmacologically relevant structures.
Reaction Scheme
The synthesis proceeds via a condensation reaction where the nucleophilic aniline attacks the electrophilic carbon of the methoxymethylene group, followed by the elimination of methanol to yield the stable enaminone product.
Caption: Chemical equation for the condensation of aniline with this compound.
Data Presentation
The following table summarizes the key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Aniline | C₆H₇N | 93.13 | Colorless liquid | -6 |
| This compound | C₇H₁₀O₅ | 174.15 | Colorless liquid | N/A |
| Dimethyl 2-((phenylamino)methylene)malonate | C₁₂H₁₃NO₄ | 235.24 | White/yellow solid | 89-91[1] |
Experimental Protocols
Two effective protocols are provided for the synthesis of dimethyl 2-((phenylamino)methylene)malonate.
Protocol 1: Conventional Heating
This method is adapted from a similar procedure for the synthesis of the diethyl analogue.[2]
Materials:
-
Aniline (freshly distilled)
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Hexane (for washing)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine freshly distilled aniline (1.0 equivalent) and this compound (1.0 equivalent).
-
Heating: Place the flask in a heating mantle or oil bath and heat the mixture at 100 °C (steam bath can be used) with stirring for 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting materials are no longer visible.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The methanol byproduct and any unreacted starting materials can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid residue is washed with cold hexane and then filtered to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: The purified product is dried under vacuum to remove any residual solvent.
Protocol 2: Microwave-Assisted Synthesis
This green chemistry approach offers significantly reduced reaction times and often avoids the need for a solvent.[3]
Materials:
-
Aniline
-
This compound
-
Microwave synthesizer with a high-pressure reaction tube
-
Magnetic stir bar
Procedure:
-
Reaction Setup: Place aniline (1.0 equivalent) and this compound (1.05 equivalents) into a 5 mL high-pressure microwave reaction tube equipped with a magnetic stir bar.
-
Pre-mixing: Stir the mixture at room temperature for 1 hour to ensure homogeneity.
-
Microwave Irradiation: Place the sealed reaction tube into the microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
Cooling and Isolation: After the irradiation is complete, allow the tube to cool to room temperature. The product is typically obtained as a solid.
-
Purification: The crude product can be purified by washing with a minimal amount of cold ethanol or hexane, followed by filtration. Recrystallization can be performed if higher purity is required.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of dimethyl 2-((phenylamino)methylene)malonate.
Caption: Workflow for the synthesis of dimethyl 2-((phenylamino)methylene)malonate.
Characterization
The final product, dimethyl 2-((phenylamino)methylene)malonate, should be characterized to confirm its identity and purity.
-
Melting Point: The melting point should be determined and compared to the literature value (89-91 °C).[1]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the compound. The 1H NMR spectrum is expected to show signals for the aromatic protons, the vinylic proton, the methoxy protons, and the NH proton.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H bond, C=O of the ester groups, and the C=C of the enamine system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Safety Precautions
-
Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
This compound is an irritant. Avoid contact with skin and eyes.
-
Microwave synthesis involves high pressures and temperatures. Use only certified microwave reactors and follow the manufacturer's safety guidelines.
By following these detailed protocols, researchers can reliably synthesize dimethyl 2-((phenylamino)methylene)malonate for use in further synthetic applications, particularly in the development of novel therapeutic agents.
References
Application Notes and Protocols: Dimethyl Methoxymethylenemalonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methoxymethylenemalonate (DMM) is a versatile and commercially available reagent that serves as a key building block in the synthesis of a wide array of heterocyclic compounds. Its electrophilic double bond and the presence of two ester functionalities make it an ideal three-carbon synthon for reactions with various binucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds, including pyrimidines, pyrazoles, isoxazoles, and quinolines, using DMM as a primary starting material. The methodologies presented are suitable for applications in medicinal chemistry, drug discovery, and organic synthesis.
Introduction to this compound (DMM)
This compound, with the chemical formula C₇H₁₀O₅ and a molecular weight of 174.15 g/mol , is a valuable intermediate in organic synthesis.[1] Its structure features a methoxymethylene group attached to a malonic ester, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity profile allows for facile construction of five- and six-membered heterocyclic rings through condensation reactions with various nucleophilic reagents. DMM is a crucial precursor in the production of pharmaceuticals, including compounds with antimalarial activities.[1]
Synthesis of Pyrimidine Derivatives
Pyrimidines are a fundamental class of nitrogen-containing heterocycles found in nucleic acids and a multitude of biologically active compounds. The reaction of DMM with N-C-N binucleophiles such as amidines, guanidine, and thiourea provides a direct route to functionalized pyrimidines.
General Reaction Pathway: DMM and Binucleophiles for Pyrimidine Synthesis
Caption: General reaction scheme for the synthesis of pyrimidines from DMM.
Experimental Protocol: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes the synthesis of a pyrimidine derivative from DMM and S-methylisothiourea sulfate.
Materials:
-
This compound (DMM)
-
S-methylisothiourea sulfate
-
Sodium methoxide
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (2.1 equivalents) in methanol.
-
To this solution, add S-methylisothiourea sulfate (1.0 equivalent).
-
Add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 5-6.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the desired product.
Quantitative Data
| Product | Reagents | Yield (%) | Melting Point (°C) |
| Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | DMM, S-methylisothiourea sulfate | 75-85 | 188-190 |
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals. The reaction of DMM with hydrazine and its derivatives offers a straightforward method for the synthesis of substituted pyrazoles.
General Reaction Pathway: DMM and Hydrazine for Pyrazole Synthesis
Caption: General reaction scheme for the synthesis of pyrazoles from DMM.
Experimental Protocol: Synthesis of Methyl 3-hydroxy-1H-pyrazole-4-carboxylate
This protocol details the synthesis of a pyrazole derivative from DMM and hydrazine hydrate.
Materials:
-
This compound (DMM)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Heat the mixture to reflux for 1-2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to induce precipitation of the product.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data
| Product | Reagents | Yield (%) | Melting Point (°C) |
| Methyl 3-hydroxy-1H-pyrazole-4-carboxylate | DMM, Hydrazine hydrate | 80-90 | 210-212 |
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are important scaffolds in medicinal chemistry. The reaction of DMM with hydroxylamine provides an efficient route to isoxazole derivatives.
General Reaction Pathway: DMM and Hydroxylamine for Isoxazole Synthesis
Caption: General reaction scheme for the synthesis of isoxazoles from DMM.
Experimental Protocol: Synthesis of Methyl 5-hydroxyisoxazole-4-carboxylate
This protocol outlines the synthesis of an isoxazole derivative from DMM and hydroxylamine hydrochloride.
Materials:
-
This compound (DMM)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water.
-
To this solution, add this compound (1.0 equivalent) at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
The aqueous residue is then cooled in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Quantitative Data
| Product | Reagents | Yield (%) | Melting Point (°C) |
| Methyl 5-hydroxyisoxazole-4-carboxylate | DMM, Hydroxylamine hydrochloride | 70-80 | 145-147 |
Synthesis of Quinolone Derivatives via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines (4-quinolones). The reaction involves the condensation of an aniline with an alkoxymethylenemalonate, such as DMM, followed by thermal cyclization.
General Reaction Pathway: Gould-Jacobs Reaction with DMM
Caption: Gould-Jacobs reaction pathway for the synthesis of 4-quinolones from DMM.
Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol describes a typical Gould-Jacobs reaction using an aniline and a diethyl methoxymethylenemalonate (a close analog of DMM, the procedure is adaptable).
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM) or this compound (DMM)
-
Dowtherm A (or another high-boiling solvent)
-
Ethanol
Procedure:
-
Step 1: Condensation. In a round-bottom flask, mix aniline (1.0 equivalent) and DMM (1.1 equivalents). Heat the mixture at 100-110 °C for 1 hour. The methanol byproduct can be removed by distillation.
-
Step 2: Cyclization. To the resulting anilinomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes.
-
Cool the reaction mixture and add ethanol to precipitate the product.
-
Filter the solid, wash with ethanol, and then with ether to obtain the crude ethyl 4-hydroxyquinoline-3-carboxylate. The product can be further purified by recrystallization.
Quantitative Data
| Product | Reagents | Yield (%) | Melting Point (°C) |
| Ethyl 4-hydroxyquinoline-3-carboxylate | Aniline, DEEM | 65-75 | 295-298 |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the preparation of pyrimidines, pyrazoles, isoxazoles, and quinolines. These methods can be adapted and modified for the synthesis of a diverse library of derivatives for applications in drug discovery and development. The straightforward nature of these reactions, coupled with the accessibility of DMM, makes it an invaluable tool for synthetic chemists.
References
Application Notes and Protocols: Dimethyl Methoxymethylenemalonate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dimethyl methoxymethylenemalonate (DMM) in multicomponent reactions (MCRs) for the synthesis of diverse and complex molecular scaffolds, particularly heterocyclic compounds of medicinal interest. Detailed experimental protocols and reaction data are presented to facilitate the application of these methodologies in a research and development setting.
Introduction
This compound (CAS No. 22398-14-7) is a versatile C3 synthon widely employed in organic synthesis.[1][2] Its unique structural features, including two ester groups and an electrophilic double bond activated by a methoxy leaving group, make it an ideal substrate for a variety of transformations. In the context of multicomponent reactions, DMM serves as a valuable building block for the efficient, one-pot construction of highly substituted carbocyclic and heterocyclic frameworks, which are prevalent in many biologically active compounds and pharmaceutical agents.[3][4] MCRs offer significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules.
Applications in Multicomponent Reactions
The primary application of DMM in multicomponent reactions lies in the synthesis of polysubstituted aromatic and heteroaromatic systems. It readily participates in cascade reactions involving nucleophilic attack, elimination of the methoxy group, and subsequent cyclization.
Synthesis of Polysubstituted Pyridines and Pyridinones
One of the most powerful applications of DMM in MCRs is the synthesis of highly functionalized pyridine and pyridinone scaffolds. These motifs are central to a vast array of pharmaceuticals. The general strategy involves the reaction of DMM with an amine and a C-H acid, leading to a cascade of reactions that culminates in the formation of the pyridine ring.
A notable example is the three-component reaction between anilines, DMM, and a C-H acid such as malononitrile. This reaction proceeds via an initial Michael-type addition of the aniline to DMM, followed by elimination of methanol to form an enamine intermediate. Subsequent reaction with the C-H acid and intramolecular cyclization affords the polysubstituted pyridine.
Experimental Protocols
Protocol 1: Three-Component Synthesis of Polysubstituted 2-Amino-3-cyanopyridines
This protocol describes a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives from an aniline, this compound, and malononitrile.
Reaction Scheme:
General reaction for the synthesis of 2-amino-3-cyanopyridines.
Materials:
-
Substituted Aniline (1.0 mmol)
-
This compound (DMM) (1.0 mmol, 174.15 g/mol )
-
Malononitrile (1.0 mmol, 66.06 g/mol )
-
Ethanol (5 mL)
-
Piperidine (0.2 mmol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 mmol), this compound (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (5 mL).
-
Add piperidine (0.2 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data:
| Entry | Aniline Substituent (R) | Time (h) | Yield (%) |
| 1 | H | 4 | 85 |
| 2 | 4-CH₃ | 4 | 88 |
| 3 | 4-OCH₃ | 5 | 82 |
| 4 | 4-Cl | 3 | 91 |
| 5 | 4-NO₂ | 2 | 95 |
Table 1: Synthesis of various 2-amino-3-cyanopyridine derivatives.
Experimental Workflow Diagram:
Workflow for the three-component synthesis of pyridines.
Reaction Mechanism
The multicomponent synthesis of polysubstituted pyridines from DMM, anilines, and malononitrile proceeds through a well-defined cascade of reactions. The proposed mechanism is illustrated below.
Mechanism Diagram:
Proposed mechanism for pyridine synthesis.
The reaction is initiated by a Michael addition of the aniline to the electron-deficient double bond of DMM. This is followed by the elimination of a molecule of methanol to generate a reactive enamine intermediate. The enamine then undergoes a Michael addition with malononitrile. The resulting adduct subsequently undergoes an intramolecular cyclization, where one of the ester groups is attacked by the amino group derived from malononitrile. A final elimination of another molecule of methanol leads to the aromatization of the ring and the formation of the stable polysubstituted pyridine product.
Conclusion
This compound is a highly effective and versatile reagent for the construction of complex molecular architectures through multicomponent reactions. The protocols and data presented herein demonstrate the utility of DMM in the straightforward and efficient synthesis of polysubstituted pyridines, which are of significant interest in medicinal chemistry and drug discovery. The operational simplicity and high yields of these reactions make them amenable to the rapid generation of compound libraries for biological screening.
References
Application Notes and Protocols for Microwave-Assisted Synthesis Using Dimethyl Methoxymethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of bioactive heterocyclic compounds, specifically 4-hydroxyquinolines and substituted pyrimidines, utilizing dimethyl methoxymethylenemalonate as a key building block. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved energy efficiency, aligning with the principles of green chemistry.[1]
Synthesis of 4-Hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction
The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial, anticancer, and antiviral agents.[2] The Gould-Jacobs reaction is a classic method for synthesizing this core structure. When coupled with microwave irradiation, the reaction efficiency is significantly enhanced.[3]
The reaction proceeds through an initial condensation of an aniline with this compound, followed by a thermally induced cyclization. Microwave energy effectively drives the high-temperature intramolecular cyclization, often in a solvent-free manner or in a high-boiling solvent like diphenyl ether.[4][5]
Comparative Data of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction
The following table summarizes the significant improvements in reaction time and yield when employing microwave irradiation compared to conventional heating for the Gould-Jacobs reaction.
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| 3-Acetyl-4-hydroxy-7-chloroquinoline | Hours, Lower Yield | 10-15 min, Improved Yield | [4][5] |
| Ethyl 4-quinolone-3-carboxylates | Hours, Lower Yields | 2-14 min, 75-92% |
Experimental Protocol: Microwave-Assisted Synthesis of 3-Acetyl-4-hydroxyquinolines
This protocol is adapted from the microwave-assisted Gould-Jacobs reaction using analogous reagents.[4][5]
Materials:
-
Appropriate aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Diphenyl ether (as solvent, if not solvent-free)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
Intermediate Formation (Solvent-Free):
-
In a microwave synthesis vial, combine the aniline derivative (e.g., 10 mmol) and this compound (11 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power of 420-700W for 1.5-2.5 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Upon completion, allow the vial to cool. The intermediate can be isolated by washing with n-hexane, followed by filtration and drying.
-
-
Cyclization to 4-Hydroxyquinoline:
-
Place the dried intermediate in a clean microwave vial.
-
If a solvent is used, add diphenyl ether (approximately four times the volume of the intermediate).
-
Seal the vial and irradiate in the microwave reactor at a high temperature (e.g., 250 °C) for 10-15 minutes.[5]
-
After cooling, dilute the reaction mixture with n-hexane to precipitate the product.
-
Filter the solid, wash with n-hexane, and dry.
-
The crude product can be recrystallized from a suitable solvent like N,N-dimethylformamide (DMF) to afford the pure 3-acetyl-4-hydroxyquinoline derivative.
-
Workflow for Microwave-Assisted Quinolone Synthesis
Caption: Workflow for the microwave-assisted synthesis of 4-hydroxyquinolines.
Synthesis of Substituted Pyrimidines via Microwave-Assisted Cycloaddition
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[6][7] A common synthetic route involves the cycloaddition of an amidine with a β-dicarbonyl compound or its equivalent. This compound can serve as a precursor to the required three-carbon component for the pyrimidine ring.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted Pyrimidines
This generalized protocol describes the reaction of an amidine with this compound under microwave irradiation.
Materials:
-
Amidine hydrochloride (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., potassium carbonate, 2.0 eq)
-
Solvent (e.g., ethanol or solvent-free)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the amidine hydrochloride, this compound, and the base.
-
If a solvent is used, add it to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates, it can be collected by filtration and washed with a suitable solvent.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Workflow for Microwave-Assisted Pyrimidine Synthesis
Caption: General workflow for microwave-assisted pyrimidine synthesis.
Biological Activity and Signaling Pathways
Quinolones: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[8]
Signaling Pathway of Quinolone Antibacterial Action
Caption: Mechanism of action of quinolone antibiotics.
Pyrimidines: Cytotoxic Activity Against Cancer Cell Lines
Certain pyrimidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[6][7][9][10] The exact mechanisms of action can vary widely depending on the specific substitutions on the pyrimidine ring but often involve the inhibition of key enzymes in metabolic pathways or the induction of apoptosis.
Quantitative Data on Cytotoxicity of Pyrimidine Derivatives
The following table presents IC50 values for representative pyrimidine derivatives against different cancer cell lines, demonstrating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative 3b | PC3 (Prostate Carcinoma) | 21 | [6] |
| Pyrimidopyrimidine 10c | HCT-116 (Colorectal Carcinoma) | Close to Doxorubicin | [7] |
| Pyrimidopyrimidine 10c | MCF-7 (Breast Cancer) | Close to Doxorubicin | [7] |
| Pyrimidopyrimidine 10c | HEPG-2 (Hepatocellular Carcinoma) | Close to Doxorubicin | [7] |
| Pyrimidine Derivative a | HEPG-2 and MCF-7 | High Activity | [9] |
Note: The specific pyrimidine derivatives in the table were not necessarily synthesized using this compound, but they illustrate the potential biological activity of this class of compounds. Further screening of pyrimidines synthesized via the described microwave protocol is warranted to identify novel cytotoxic agents.
References
- 1. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ablelab.eu [ablelab.eu]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Bot Verification [rasayanjournal.co.in]
Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Reaction with Dimethyl Methoxymethylenemalonate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds, including antimalarials, antibacterials, and anticancer agents. The Gould-Jacobs reaction is a classic and versatile method for the synthesis of this important heterocyclic motif. This reaction involves the condensation of an aniline with a malonic ester derivative, such as dimethyl methoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation can then yield the final 4-hydroxyquinoline product. This application note provides detailed protocols for both conventional and microwave-assisted Gould-Jacobs synthesis of 4-hydroxyquinolines from this compound, along with relevant data and visualizations to guide researchers in this synthetic endeavor.
The overall reaction proceeds in a stepwise manner, beginning with the formation of a key intermediate, dimethyl anilinomethylenemalonate, through the condensation of an aniline with this compound. This is followed by a high-temperature intramolecular cyclization to yield a methyl 4-hydroxyquinoline-3-carboxylate.[1]
Data Presentation
The following table summarizes representative quantitative data for the cyclization step of the Gould-Jacobs reaction to produce a 4-hydroxyquinoline-3-carboxylate intermediate, comparing conventional heating and microwave-assisted methods. It is important to note that reaction yields and optimal conditions can vary depending on the specific aniline substrate used.
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 250 | 30-60 min | ~30-50 | [2] |
| 2 | Microwave Irradiation | 250 | 10 min | 37 | [3] |
| 3 | Microwave Irradiation | 300 | 5 min | 47 | [3] |
| 4 | Microwave Irradiation | 300 | 10 min | 28 | [3] |
Experimental Protocols
Protocol 1: Conventional Two-Step Synthesis of 4-Hydroxyquinolines
This protocol outlines the traditional approach involving the initial formation of the anilinomethylenemalonate intermediate followed by thermal cyclization in a high-boiling solvent.
Step 1: Synthesis of Dimethyl Anilinomethylenemalonate
-
In a round-bottom flask equipped with a reflux condenser, combine the desired aniline (1.0 eq.) and this compound (1.1 eq.).
-
Heat the mixture at 100-130°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol byproduct under reduced pressure to yield the crude dimethyl anilinomethylenemalonate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to Methyl 4-Hydroxyquinoline-3-carboxylate
-
To the crude dimethyl anilinomethylenemalonate from Step 1, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, methyl 4-hydroxyquinoline-3-carboxylate, should precipitate from the solution.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 3 (Optional): Hydrolysis and Decarboxylation to 4-Hydroxyquinoline
-
Suspend the purified methyl 4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
For decarboxylation, heat the 4-hydroxyquinoline-3-carboxylic acid above its melting point until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Methyl 4-Hydroxyquinoline-3-carboxylate
This protocol offers a more rapid and often higher-yielding approach using microwave irradiation.
-
In a 2.5 mL microwave vial equipped with a magnetic stir bar, add the desired aniline (e.g., 2.0 mmol) and this compound (e.g., 6.0 mmol).[3] The excess malonate can serve as a solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to the desired temperature (e.g., 250-300°C) and hold for the specified time (e.g., 5-10 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a suitable solvent such as ice-cold acetonitrile.[3]
-
Dry the resulting solid under vacuum to obtain the purified methyl 4-hydroxyquinoline-3-carboxylate.
Mandatory Visualization
The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of 4-hydroxyquinolines from this compound.
Caption: Reaction pathway for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Caption: Experimental workflows for 4-hydroxyquinoline synthesis.
References
Application of Dimethyl Methoxymethylenemalonate in the Synthesis of Key Pharmaceutical Intermediates
Introduction: Dimethyl methoxymethylenemalonate (DMM), with the CAS number 22398-14-7, is a versatile and pivotal organic intermediate in the realm of pharmaceutical synthesis.[1] This white crystalline solid, characterized by a purity of ≥98.0% GC, serves as a critical building block for the construction of a variety of complex heterocyclic scaffolds that form the core of numerous therapeutic agents.[1] Its unique chemical structure, featuring a reactive methoxymethylene group and two ester functionalities, allows for its facile reaction with a range of nucleophiles, making it an invaluable precursor for the synthesis of quinolones and pyridones, among other important pharmaceutical intermediates.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of pharmaceutical intermediates: 4-hydroxyquinolines, which are precursors to potent antimalarial drugs, and bicyclic pyridones, which have been identified as selective agonists for the cannabinoid receptor 2 (CB2), showing promise in the treatment of pain and inflammation.
Application 1: Synthesis of 4-Hydroxyquinoline Intermediates for Antimalarial Agents via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[2][3][4] This thermal cyclization process involves the reaction of an aniline derivative with an alkoxymethylenemalonate, such as DMM. The resulting 4-hydroxyquinoline core is a key structural motif in a number of antimalarial drugs. The mechanism of these drugs often involves the inhibition of parasitic DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair in the malaria parasite.
Logical Workflow for the Gould-Jacobs Reaction:
Caption: Workflow of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.
Quantitative Data for Gould-Jacobs Reaction:
The following table summarizes typical reaction conditions and yields for the synthesis of 4-hydroxyquinoline derivatives using DMM or its close analog, diethyl ethoxymethylenemalonate (DEEMM).
| Starting Aniline | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | DEEMM | Dowtherm A | 250 | 30-60 min | ~90 | [4] |
| Aniline | DEEMM | None (Microwave) | 250 | 10 min | 1 | [1] |
| Aniline | DEEMM | None (Microwave) | 300 | 2 min | 37 | [1] |
| Aniline | DEEMM | None (Microwave) | 300 | 5 min | 47 | [1] |
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This protocol is adapted from a standard Gould-Jacobs procedure and can be modified for use with this compound by adjusting molar equivalents.
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 3-(trifluoromethyl)aniline and 1.0 equivalent of diethyl ethoxymethylenemalonate.
-
Heat the mixture to 125 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will begin to precipitate from the hot solution.
-
Allow the mixture to cool to room temperature.
-
Add hexane to dilute the mixture and facilitate the filtration of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove any residual Dowtherm A.
-
Dry the resulting solid, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.[4]
Application 2: Synthesis of Bicyclic Pyridone Intermediates for CB2 Receptor Agonists
Bicyclic pyridones are an important class of heterocyclic compounds that have gained attention as selective agonists for the cannabinoid receptor 2 (CB2). Activation of the CB2 receptor is associated with analgesic and anti-inflammatory effects, making these compounds promising candidates for the development of novel therapeutics for pain management and inflammatory disorders. The synthesis of the pyridone core can be achieved through the reaction of enamino esters, which can be derived from DMM, with suitable reagents.
Signaling Pathway of CB2 Receptor Agonists:
Activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to the observed therapeutic effects.
Caption: Simplified signaling pathway of CB2 receptor agonists.
Quantitative Data for Bicyclic Pyridone Synthesis:
The following table provides representative yields for the synthesis of pyridone derivatives, which are key steps in the formation of bicyclic CB2 agonists.
| Starting Material | Reagents | Solvent | Product | Yield (%) | Reference |
| N-Aryl-2-cyanoacetamide | Acetylacetone, Piperidine | Toluene | N-Aryl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 50-70 | [5] |
| Ethyl phenylacetate | DMFDMA | DMF | Ethyl 3-(dimethylamino)-2-phenylacrylate | Good | [6] |
| Enamino ester | Hydrazine hydrochloride | Ethanol | 4-Aryl pyrazolo-3-one | Not specified | [6] |
Experimental Protocol: Synthesis of N-Aryl-2-pyridone-3-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of a pyridone core, a key component of bicyclic CB2 agonists. This can be adapted based on the specific bicyclic system being targeted.
Materials:
-
N-Aryl-2-cyanoacetamide
-
Acetylacetone
-
Piperidine
-
Toluene
-
Ethanol
Procedure:
-
Synthesis of N-Aryl-2-cyanoacetamide:
-
In a reaction flask, dissolve equimolar amounts of 1-cyanoacetyl-3,5-dimethylpyrazole and the desired aniline derivative in toluene.
-
Heat the mixture to reflux for 4 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration and wash with ethanol.
-
Dry the solid to obtain the N-aryl-2-cyanoacetamide.[5]
-
-
Synthesis of the Pyridone Ring:
-
The N-aryl-2-cyanoacetamide is then cyclized with a suitable dicarbonyl compound, such as acetylacetone, in the presence of a base like piperidine to form the pyridone ring.
-
Further synthetic steps, such as hydrolysis and amidation, are then carried out to introduce the desired side chains and form the final bicyclic pyridone CB2 agonist.[5]
-
This compound is a highly valuable and versatile reagent in pharmaceutical intermediate synthesis. Its application in the Gould-Jacobs reaction provides an efficient route to quinolone scaffolds essential for the development of antimalarial drugs. Furthermore, derivatives of DMM serve as precursors for the synthesis of bicyclic pyridones with potent and selective CB2 agonist activity. The protocols and data presented herein provide a foundational guide for researchers and scientists in the field of drug discovery and development to utilize DMM in the creation of novel therapeutic agents.
References
Application Notes and Protocols: Dimethyl Methoxymethylenemalonate as a Reagent for Preparing Bicyclic Pyridones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl methoxymethylenemalonate (DMM) is a versatile C3 synthon widely employed in the synthesis of various heterocyclic compounds. Its electrophilic double bond and the presence of two ester functionalities make it an excellent reagent for cascade reactions, enabling the rapid construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of DMM in the preparation of bicyclic pyridones, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.
The primary synthetic strategy discussed herein involves the reaction of DMM with cyclic enamines, specifically heterocyclic ketene aminals (HKAs), to afford fused bicyclic pyridone systems. This approach offers a streamlined and efficient route to these valuable compounds.
Reaction Principle
The synthesis of bicyclic pyridones from DMM and HKAs proceeds through a cascade reaction mechanism. The reaction is initiated by a Michael addition of the enamine nitrogen of the HKA to the electron-deficient double bond of DMM. This is followed by an intramolecular cyclization and subsequent elimination of methanol to yield the final bicyclic pyridone product. This one-pot process avoids the need for isolation of intermediates, thereby increasing efficiency and reducing waste.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of bicyclic pyridones using analogous reagents. While the original protocol employed diethyl ethoxymethylenemalonate (EMME), the reactivity of DMM is expected to be highly similar, and these protocols should serve as an excellent starting point for reaction optimization.
General Protocol for the Synthesis of Bicyclic Pyridones
This protocol details the solvent- and catalyst-free synthesis of bicyclic pyridones via a cascade reaction between a heterocyclic ketene aminal (HKA) and this compound (DMM) under ultrasound irradiation.
Materials:
-
Heterocyclic ketene aminal (HKA) (1.0 mmol)
-
This compound (DMM) (5.0 mmol)
-
Reaction tube suitable for ultrasound irradiation
-
Ultrasound bath
-
Solvents for chromatography (e.g., dichloromethane, methanol)
-
Silica gel for column chromatography
Procedure:
-
To a reaction tube, add the heterocyclic ketene aminal (HKA) (1.0 mmol) and this compound (DMM) (5.0 mmol).
-
Place the reaction tube in an ultrasound bath and irradiate the mixture at 25-30 °C for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the consumption of the HKA), directly purify the reaction mixture by flash silica gel column chromatography.
-
Elute the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired bicyclic pyridone product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.
-
Characterize the synthesized bicyclic pyridone using standard analytical techniques (e.g., NMR, MS, IR).
Data Presentation
The following table summarizes the expected yields for the synthesis of various bicyclic pyridones based on reactions with the analogous reagent, diethyl ethoxymethylenemalonate. The yields are reported as isolated yields after purification.
| Entry | Heterocyclic Ketene Aminal (HKA) | Bicyclic Pyridone Product | Yield (%) |
| 1 | 2-(1-Imidazolidinyl)acetonitrile | Imidazo[1,2-a]pyridin-5-one derivative | 85 |
| 2 | 2-(1-Pyrrolidinyl)acetonitrile | Pyrrolo[1,2-a]pyridin-5-one derivative | 82 |
| 3 | 2-(1-Piperidinyl)acetonitrile | Pyrido[1,2-a]pyridin-5-one derivative | 78 |
| 4 | 2-(1-Hexahydroazepinyl)acetonitrile | Azepino[1,2-a]pyridin-5-one derivative | 75 |
| 5 | 2-Morpholinoacetonitrile | Morpholino[4,3-a]pyridin-5-one derivative | 71 |
| 6 | 2-Thiomorpholinoacetonitrile | Thiomorpholino[4,3-a]pyridin-5-one derivative | 68 |
| 7 | 2-(4-Methyl-1-piperazinyl)acetonitrile | Piperazino[1,2-a]pyridin-5-one derivative | 65 |
| 8 | 2-(4-Phenyl-1-piperazinyl)acetonitrile | Piperazino[1,2-a]pyridin-5-one derivative | 59 |
Visualizations
Reaction Pathway for Bicyclic Pyridone Synthesis
The following diagram illustrates the proposed cascade reaction mechanism for the formation of bicyclic pyridones from a heterocyclic ketene aminal (HKA) and this compound (DMM).
Application Notes and Protocols for the Synthesis of Quinolone-Based Antimalarial Agents using Dimethyl Methoxymethylenemalonate
Introduction
The quinoline ring system is a foundational scaffold in the development of numerous therapeutic agents, most notably antimalarial drugs like chloroquine. The Gould-Jacobs reaction is a classic and versatile method for constructing the 4-hydroxyquinoline core, which serves as a key intermediate in the synthesis of these pharmaceuticals. This reaction typically involves the condensation of an aniline derivative with an alkoxymethylenemalonate, such as dimethyl methoxymethylenemalonate or its frequently used analog, diethyl ethoxymethylenemalonate, followed by thermal cyclization. These application notes provide a detailed, step-by-step protocol for the synthesis of the antimalarial agent chloroquine, starting from commercially available precursors and utilizing the Gould-Jacobs reaction as the initial key step.
Synthesis of Chloroquine: A Step-by-Step Protocol
The synthesis of chloroquine can be systematically approached in two primary stages: the construction of the 4,7-dichloroquinoline core and the subsequent condensation with the N,N-diethyl-1,4-pentanediamine side chain.
Part A: Synthesis of 4,7-Dichloroquinoline Intermediate
The initial and crucial phase of chloroquine synthesis involves the formation of the quinoline ring system via the Gould-Jacobs reaction, followed by subsequent chemical modifications.
Step 1: Condensation of 3-Chloroaniline with Diethyl Ethoxymethylenemalonate
This step forms the anilinomethylenemalonate intermediate.
-
Reagents and Materials:
-
3-Chloroaniline
-
Diethyl ethoxymethylenemalonate (or this compound)
-
Round-bottom flask
-
Heating mantle or steam bath
-
Vacuum source
-
-
Protocol:
-
In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).[1]
-
Heat the mixture to 100-130°C for approximately 1-2 hours. The ethanol byproduct will be evolved and can be allowed to escape.[1]
-
The resulting product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is typically a warm liquid and can be used directly in the next step without purification.[1]
-
Step 2: Thermal Cyclization
The intermediate undergoes intramolecular cyclization at high temperatures to form the quinoline ring.
-
Reagents and Materials:
-
Crude anilinomethylenemalonate intermediate from Step 1
-
High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A)
-
High-temperature reaction flask with a reflux condenser
-
Non-polar solvent (e.g., hexane or cyclohexane) for precipitation
-
-
Protocol:
-
Heat a high-boiling point solvent, such as diphenyl ether, to a vigorous reflux (approximately 250°C) in a suitable reaction flask.[2]
-
Carefully add the crude intermediate from the previous step into the boiling solvent.
-
Continue heating at reflux for 30-60 minutes to facilitate the cyclization.[2]
-
Cool the reaction mixture to room temperature. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Add a non-polar solvent like hexane to aid in the complete precipitation of the product.[2]
-
Collect the solid product by filtration and wash with the non-polar solvent to remove the high-boiling point solvent.
-
Step 3: Saponification and Decarboxylation
The ester is hydrolyzed to a carboxylic acid, which is then decarboxylated.
-
Reagents and Materials:
-
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) for acidification
-
Heating mantle and reflux condenser
-
-
Protocol:
-
Suspend the crude ester in a 10% aqueous NaOH solution and heat the mixture to reflux for 1-2 hours until the solid dissolves completely.[1]
-
Cool the resulting solution and acidify with concentrated HCl to precipitate the 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[1]
-
Collect the solid acid by filtration, wash thoroughly with cold water, and dry.
-
For decarboxylation, heat the dried carboxylic acid above its melting point (typically 250-270°C) until the evolution of carbon dioxide ceases. This yields 7-chloro-4-hydroxyquinoline.[3]
-
Step 4: Chlorination
The 4-hydroxy group is replaced with a chlorine atom to yield the final intermediate.
-
Reagents and Materials:
-
7-Chloro-4-hydroxyquinoline
-
Phosphorus oxychloride (POCl₃)
-
Reaction flask with a reflux condenser
-
-
Protocol:
-
Carefully add 7-chloro-4-hydroxyquinoline to phosphorus oxychloride in a reaction flask.
-
Heat the mixture to reflux for 1-2 hours.[4]
-
After the reaction is complete, cool the mixture and carefully pour it into ice water to decompose the excess POCl₃.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 7-9 to precipitate the product.[4]
-
Collect the crude 4,7-dichloroquinoline by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product. A yield of approximately 89.5% can be expected from this step.[4]
-
Part B: Synthesis of Chloroquine
This stage involves the synthesis of the side chain and its condensation with the quinoline core.
Step 5: Synthesis of 1-Diethylamino-4-aminopentane (Novaldiamine)
This side chain is typically synthesized via reductive amination.
-
Reagents and Materials:
-
1-Diethylamino-4-pentanone
-
Ammonia
-
Hydrogen gas
-
Raney nickel catalyst
-
High-pressure reactor
-
-
Protocol:
-
In a high-pressure reactor, combine 1-diethylamino-4-pentanone, a suitable solvent like ethanol, and a Raney nickel catalyst.
-
Introduce ammonia and hydrogen gas into the reactor.
-
Conduct the reductive amination at elevated temperature and pressure.[2][5]
-
After the reaction, filter off the catalyst and purify the resulting racemic 1-diethylamino-4-aminopentane by distillation under reduced pressure.[5]
-
Step 6: Final Condensation
The final step is the coupling of the quinoline core with the amine side chain.
-
Reagents and Materials:
-
4,7-Dichloroquinoline
-
1-Diethylamino-4-aminopentane (Novaldiamine)
-
High-temperature reaction vessel
-
-
Protocol:
-
Combine 4,7-dichloroquinoline and an excess of 1-diethylamino-4-aminopentane in a reaction vessel.
-
Heat the mixture at an elevated temperature (e.g., 180°C) to facilitate the condensation reaction.[3]
-
After the reaction is complete, the excess amine can be removed under vacuum.
-
The crude chloroquine base is then purified. This can be achieved by dissolving the product in an acidic solution, washing with an organic solvent to remove impurities, and then basifying to precipitate the purified chloroquine base.
-
For pharmaceutical use, the chloroquine base is often converted to its phosphate salt by treatment with phosphoric acid in a suitable solvent like ethanol, followed by recrystallization.[6]
-
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 4,7-Dichloroquinoline
| Step | Reaction | Key Reagents | Conditions | Reported Yield |
| 1 & 2 | Gould-Jacobs Reaction | 3-Chloroaniline, Diethyl ethoxymethylenemalonate, Diphenyl ether | Step 1: 100-130°C, 1-2h; Step 2: ~250°C, 30-60 min | 90-96% (for the cyclized ester)[7] |
| 3 | Saponification & Decarboxylation | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, NaOH, HCl | Saponification: Reflux, 1-2h; Decarboxylation: 250-270°C | 85-98% (for the carboxylic acid)[1] |
| 4 | Chlorination | 7-Chloro-4-hydroxyquinoline, POCl₃ | Reflux, 1-2h | 81-90%[7], ~89.5%[4] |
Table 2: Final Condensation to Yield Chloroquine
| Step | Reaction | Key Reagents | Conditions | Reported Yield |
| 6 | Condensation | 4,7-Dichloroquinoline, 1-Diethylamino-4-aminopentane | ~180°C | 94% (for the free base after workup from phosphate salt)[3] |
Visualizations
Synthesis Workflow of Chloroquine
Caption: A generalized workflow for the multi-step synthesis of Chloroquine.
Mechanism of Action of Chloroquine
Caption: Mechanism of action of Chloroquine in the malaria parasite food vacuole.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 7. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dimethyl Methoxymethylenemalonate Reactions with Anilines
Welcome to the Technical Support Center for reactions involving Dimethyl Methoxymethylenemalonate (DMM) and anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of dimethyl 2-((phenylamino)methylene)malonate and related derivatives.
Troubleshooting Guide
The reaction of this compound with anilines is a robust method for the synthesis of enaminomalonates. However, like any chemical transformation, it is susceptible to side reactions and suboptimal conditions. This guide addresses common issues encountered during this reaction.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of the desired enamine product | - Incomplete reaction. - Hydrolysis of the enamine product. - Competing side reactions. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Use anhydrous solvents and reagents to prevent hydrolysis. - Optimize reaction temperature; prolonged heating at high temperatures can promote side reactions. |
| Formation of a significant amount of 4-hydroxyquinoline-3-carboxylate side product | Thermal cyclization of the enamine product, a reaction analogous to the Gould-Jacobs reaction, is occurring at elevated temperatures.[1][2] | - Conduct the initial condensation at a lower temperature (e.g., room temperature to 80°C). - If the desired product is the enamine, avoid prolonged heating at temperatures above 150°C. - If the quinolone is the desired product, this "side product" becomes the target molecule, and the reaction should be driven to completion at high temperatures (e.g., 240-250°C in a high-boiling solvent like diphenyl ether).[3] |
| Presence of dark, tar-like substances in the reaction mixture | Oxidation of the aniline starting material. Anilines are susceptible to air oxidation, which can lead to colored impurities. | - Use freshly distilled or high-purity aniline. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted starting materials remaining after the reaction | - Insufficient reaction time or temperature for the condensation step. - Inefficient removal of the methanol byproduct, which can inhibit the forward reaction. | - Increase the reaction time or moderately increase the temperature for the initial condensation. - If conducting the reaction at elevated temperatures, ensure that the methanol byproduct is effectively removed, for example, by distillation.[4] |
| Difficulty in purifying the product | Co-elution of the desired product with side products or starting materials. | - Optimize the mobile phase for column chromatography based on TLC analysis. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway between this compound and anilines?
The reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of this compound. This is followed by the elimination of a molecule of methanol to form the stable dimethyl 2-((phenylamino)methylene)malonate, which is an enamine.[5]
Q2: What is the most common side product and why does it form?
The most common significant side product is the corresponding 4-hydroxyquinoline-3-carboxylate derivative. This occurs through a thermally induced 6-electron electrocyclization of the initially formed enamine, a process known as the Gould-Jacobs reaction.[1][2][6] This intramolecular cyclization is highly dependent on the reaction temperature and is typically observed at temperatures exceeding 200°C.[3]
Q3: How can I favor the formation of the enamine over the cyclized quinolone product?
To favor the enamine product, the reaction should be carried out under milder temperature conditions, typically ranging from room temperature to around 100-130°C.[2][3] It is crucial to monitor the reaction and stop it once the starting materials have been consumed to prevent subsequent cyclization.
Q4: Can I use a catalyst for this reaction?
While the condensation can proceed without a catalyst, particularly at elevated temperatures, mild acid catalysis can sometimes facilitate the reaction at lower temperatures. However, care must be taken as acidic conditions can also promote hydrolysis of the enamine product if water is present.
Q5: What is the role of high-boiling point solvents like diphenyl ether in these reactions?
High-boiling point solvents such as diphenyl ether or Dowtherm A are primarily used to achieve the high temperatures (typically around 250°C) required for the efficient thermal cyclization of the enamine intermediate to the quinolone product in the Gould-Jacobs reaction.[3][6][7] If the enamine is the desired product, such high-boiling solvents are generally not necessary.
Visualizing the Reaction Pathways and Experimental Workflow
References
- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CGS-9896-药物合成数据库 [drugfuture.com]
- 4. prepchem.com [prepchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Dimethyl Methoxymethylenemalonate Reaction Products by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl methoxymethylenemalonate reaction products by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction product?
A1: Common impurities include unreacted starting materials such as dimethyl malonate and trimethyl orthoformate, byproducts from side reactions, and residual catalysts or acetic anhydride. The presence of these impurities can lower the melting point of the desired product and may interfere with subsequent reactions.
Q2: My crude product is an oil or a low-melting solid. Is recrystallization a suitable purification method?
A2: Recrystallization can be challenging for low-melting point compounds like this compound (melting point: 40-44°C) due to the risk of "oiling out". However, with careful solvent selection and a controlled procedure, it can be an effective purification method. "Oiling out" is a phenomenon where the compound separates from the solution as a liquid instead of forming solid crystals.
Q3: How do I choose an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a polar compound, consider polar solvents. A mixed solvent system is often effective for low-melting point compounds. A good starting point is a solvent in which the compound is soluble (like ethanol, methanol, or acetone) paired with an anti-solvent in which it is poorly soluble (like water or a non-polar solvent such as hexanes or heptane). Always perform small-scale solubility tests first.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute melts and comes out of solution as a liquid before it crystallizes. This is common for compounds with low melting points. To prevent this, you can:
-
Use a larger volume of solvent.
-
Lower the temperature at which you dissolve the solute.
-
Employ a mixed solvent system and add the anti-solvent very slowly at a slightly elevated temperature.
-
Allow the solution to cool very slowly to encourage gradual crystal formation.
Q5: I have a very low yield after recrystallization. What are the possible reasons?
A5: Low yield can be due to several factors:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
-
Cooling the solution too quickly, leading to the formation of small, impure crystals.
-
Washing the collected crystals with a solvent that is too warm or in which the product is too soluble.
-
Incomplete reaction, resulting in a low amount of the desired product in the crude mixture to begin with.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated but lacks nucleation sites. | 1. Boil off some of the solvent to concentrate the solution and cool again. 2. Scratch the inside of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the temperature of the solution. 2. The concentration of the solute is too high. 3. The solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil, add more of the "good" solvent, and cool slowly. 2. Use a mixed solvent system and add the anti-solvent very gradually while the solution is still warm. 3. Insulate the flask to ensure very slow cooling. |
| The recovered crystals are discolored or appear impure. | 1. Impurities were trapped within the crystal lattice due to rapid cooling. 2. The chosen solvent did not effectively separate the impurities. | 1. Redissolve the crystals in a fresh portion of hot solvent and allow for slower cooling. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. 3. Try a different recrystallization solvent or solvent system. |
| Low recovery of purified product. | 1. A significant amount of product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. Excessive washing of the collected crystals. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. During hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing on the filter paper. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Difficulty removing unreacted dimethyl malonate. | Unreacted dimethyl malonate has similar polarity to the product. | A basic aqueous wash of the crude product (dissolved in an organic solvent) prior to recrystallization can help. The acidic protons of dimethyl malonate will be deprotonated by a mild base (e.g., sodium bicarbonate), forming a water-soluble salt that can be extracted into the aqueous layer. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a general guideline and should be optimized based on preliminary solubility tests.
-
Solvent Selection: Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent will dissolve the crude product when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization
This method is often more suitable for low-melting point compounds.
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and a miscible "bad" solvent in which it is poorly soluble (e.g., water, hexanes).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until the solution becomes faintly cloudy (the cloud point). Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents (in the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
Caption: A flowchart of the general recrystallization process.
Caption: A decision-making diagram for addressing "oiling out".
Technical Support Center: Troubleshooting Low Conversion Rates in Dimethyl Methoxymethylenemalonate Condensations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during condensation reactions with Dimethyl methoxymethylenemalonate (DMM), specifically focusing on resolving issues of low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in this compound condensations?
Low conversion rates in condensations involving this compound can often be attributed to a combination of factors including:
-
Suboptimal Catalyst Choice or Activity: The selection of an inappropriate catalyst or the use of a deactivated catalyst is a primary cause of poor reaction performance.
-
Incorrect Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.
-
Poor Quality of Reagents: The purity of DMM and other reactants is crucial for a successful reaction.
-
Presence of Moisture: Many condensation reactions are sensitive to water, which can hydrolyze reactants or intermediates.
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
Side Reactions: The formation of undesired byproducts can consume reactants and lower the yield of the desired product.
Q2: What type of catalyst is most effective for condensations with this compound?
The choice of catalyst is highly dependent on the specific type of condensation reaction being performed (e.g., Knoevenagel, Michael addition, etc.). While basic catalysts like piperidine or triethylamine are commonly used for Knoevenagel-type condensations, Lewis acids and solid acid catalysts have also been shown to be effective. For instance, in the synthesis of DMM itself, aluminum silicate catalysts have been reported to achieve yields of over 92%.[1] For condensations where DMM is a reactant, the catalyst should be chosen based on the specific mechanism and the nature of the other reacting species.
Q3: Can the solvent choice impact the conversion rate?
Yes, the solvent plays a critical role in the reaction. It not only dissolves the reactants but also influences the reaction mechanism and rate. The ideal solvent should:
-
Dissolve all reactants to ensure a homogeneous reaction mixture.
-
Be inert under the reaction conditions to avoid side reactions.
-
Have an appropriate boiling point for the desired reaction temperature.
-
Facilitate the separation of the product after the reaction is complete.
Commonly used solvents for condensation reactions include alcohols, toluene, and dimethylformamide (DMF). The optimal solvent should be determined through experimental optimization.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion rates in your this compound condensation experiments.
Problem: Low or No Product Formation
Below is a troubleshooting workflow to identify and address the potential causes for low conversion rates.
Caption: Troubleshooting workflow for low conversion rates.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Action |
| Reagent Quality | Verify Purity: Confirm the purity of this compound and other starting materials using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to side products. |
| Use Fresh Reagents: Whenever possible, use freshly opened or purified reagents. DMM can degrade over time, especially if not stored properly. | |
| Reaction Conditions | Optimize Temperature: Systematically vary the reaction temperature. Some condensations require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. |
| Adjust Reactant Ratios: Ensure the stoichiometry of the reactants is correct. In some cases, using a slight excess of one reactant can drive the reaction to completion. | |
| Solvent Selection: If solubility is an issue or if the solvent is suspected of participating in side reactions, screen a variety of anhydrous solvents with different polarities. | |
| Catalyst Issues | Screen Different Catalysts: Test a range of catalysts, including both acids and bases, to find the most effective one for your specific transformation. Consider both homogeneous and heterogeneous catalysts. |
| Check Catalyst Loading: The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can lead to an increase in side products. Perform a catalyst loading study to find the optimal concentration. | |
| Ensure Catalyst Activity: Use a fresh batch of catalyst or verify the activity of your current batch. Some catalysts are sensitive to air and moisture and can lose their activity over time. | |
| Work-up and Purification | Analyze the Crude Reaction Mixture: Before purification, analyze a sample of the crude reaction mixture by TLC, GC-MS, or NMR to determine if the product has formed and to identify any major byproducts. This can help distinguish between a failed reaction and a difficult purification. |
| Optimize Purification: Low isolated yields can sometimes be due to inefficient purification. For products of DMM condensations, which may have boiling points close to those of impurities, fractional distillation under reduced pressure or silica gel chromatography may be necessary.[2] |
Experimental Protocols
General Protocol for a Knoevenagel Condensation with this compound
This protocol provides a general starting point for a Knoevenagel condensation. The specific substrate, catalyst, solvent, and temperature will need to be optimized for each reaction.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the active methylene compound (1.0 eq.) and this compound (1.0-1.2 eq.).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene, ethanol, or DMF) to achieve a suitable concentration (typically 0.1-1.0 M).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, triethylamine, or a Lewis acid) in a catalytic amount (typically 0.01-0.1 eq.).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the nature of the product and the solvent used. A typical work-up may involve washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as recrystallization, distillation, or column chromatography.
Illustrative Reaction Pathway
The following diagram illustrates a generic Knoevenagel condensation of an active methylene compound with this compound.
Caption: Knoevenagel condensation pathway.
By systematically working through these troubleshooting steps and utilizing the provided protocols as a guide, researchers can effectively diagnose and resolve issues leading to low conversion rates in this compound condensations, ultimately leading to more successful and efficient synthetic outcomes.
References
Optimizing reaction temperature for Dimethyl methoxymethylenemalonate and amine reactions
FOR IMMEDIATE RELEASE
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing the reaction between dimethyl methoxymethylenemalonate (DMMM) and various amines. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline the synthesis of enaminone products.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature for the synthesis of enaminones from this compound and amines?
A1: The optimal reaction temperature is highly dependent on the nucleophilicity and steric hindrance of the amine, as well as the solvent used. Reactions with highly nucleophilic and less sterically hindered amines can often proceed efficiently at room temperature. For less reactive amines, moderate heating may be necessary to achieve a reasonable reaction rate. However, excessive heating can lead to the formation of byproducts. A systematic temperature optimization study is recommended for each new amine-DMMM pairing.
Q2: What solvents are recommended for this reaction?
A2: A range of aprotic solvents can be used for this reaction. Non-polar solvents like toluene or xylene are often used, especially when heating is required, as they can facilitate the removal of the methanol byproduct via azeotropic distillation. Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) can also be employed and may promote the reaction at lower temperatures. It is crucial to use anhydrous solvents to prevent hydrolysis of the this compound.
Q3: Is a catalyst required for this reaction?
A3: In many cases, the reaction between this compound and an amine does not require a catalyst, as the amine itself is basic enough to facilitate the reaction. However, for weakly nucleophilic amines, a mild acid or base catalyst can sometimes accelerate the reaction. It is advisable to first attempt the reaction without a catalyst and then explore catalytic options if the reaction is sluggish.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the starting materials (DMMM and the amine) and the appearance of the enaminone product spot can be visualized. Staining with potassium permanganate is often effective for visualizing all components.
Q5: What are the common side reactions to be aware of?
A5: Common side reactions include the formation of dialkylated products if the primary amine reacts further, and potential N-formylation if DMF is used as a solvent at elevated temperatures. At excessively high temperatures, thermal decomposition or polymerization of the starting materials or product can also occur, leading to a darkened reaction mixture and reduced yield.
Troubleshooting Guide
Issue 1: Low or no product yield.
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution: If the reaction is being run at room temperature, consider gradually increasing the temperature in increments of 10-20 °C and monitoring the reaction progress by TLC or LC-MS. Extend the reaction time and continue to monitor. For less reactive amines, refluxing in a suitable solvent may be necessary.
-
-
Possible Cause: Steric hindrance of the amine.
-
Solution: For bulky amines, a higher reaction temperature and longer reaction time are often required to overcome the steric barrier.
-
-
Possible Cause: Impure starting materials.
-
Solution: Ensure that the this compound is of high purity and has not hydrolyzed. The amine should also be pure and dry.
-
Issue 2: Formation of multiple products or a dark reaction mixture.
-
Possible Cause: Reaction temperature is too high.
-
Solution: High temperatures can lead to side reactions and decomposition. Reduce the reaction temperature. If heating is necessary, aim for the lowest temperature that provides a reasonable reaction rate. A solvent-free approach with microwave irradiation at a controlled temperature can sometimes provide a cleaner reaction profile.
-
-
Possible Cause: Presence of impurities.
-
Solution: Ensure the purity of starting materials and the use of anhydrous solvents.
-
Issue 3: Difficulty in purifying the enaminone product.
-
Possible Cause: The product is an oil or difficult to crystallize.
-
Solution: If the product is not crystalline, purification by column chromatography on silica gel is the recommended method. A gradient elution system, for example, with hexane and ethyl acetate, can be effective.
-
-
Possible Cause: The product is unstable on silica gel.
-
Solution: If the product degrades on silica gel, consider using a different stationary phase, such as alumina, or using a different purification technique like distillation under reduced pressure if the product is thermally stable.
-
Data Presentation
The optimal reaction temperature for the synthesis of enaminones from this compound is a critical parameter that influences both the reaction rate and the final yield. The following table provides an illustrative summary of the expected trends based on the type of amine used. It is important to note that these are general guidelines, and empirical optimization is crucial for each specific substrate combination.
| Amine Type | Steric Hindrance | Nucleophilicity | Typical Optimal Temperature Range | Expected Yield Trend with Increasing Temperature |
| Primary Aliphatic | Low | High | Room Temperature to 60 °C | Yield may decrease at higher temperatures due to side reactions. |
| Primary Aromatic | Low to Medium | Medium | 40 °C to 100 °C | An optimal temperature exists; yields decrease at excessively high temperatures. |
| Secondary Aliphatic | Medium to High | High | Room Temperature to 80 °C | Higher temperatures may be needed to overcome steric hindrance. |
| Secondary Aromatic | High | Low | 80 °C to 120 °C | Generally requires heating to proceed at a reasonable rate. |
Note: The above data is illustrative. A study on a related reaction of dimedone with N,N-dimethylformamide dimethyl acetal showed a yield of 95% when stirred for one hour at room temperature without a solvent. In contrast, another study on a photocatalytic enaminone synthesis found that increasing the temperature to 40 °C resulted in only trace amounts of the desired product.
Experimental Protocols
General Procedure for the Synthesis of an Enaminone
-
To a solution of the amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, acetonitrile, or ethanol), add this compound (1.0 to 1.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or heated to reflux).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol for Reaction Temperature Optimization
-
Set up several small-scale reactions in parallel, each with the same concentration of amine and this compound in the chosen solvent.
-
Run each reaction at a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C, and 100 °C).
-
Monitor each reaction at regular time intervals (e.g., 1, 2, 4, and 8 hours) by taking a small aliquot and analyzing it by TLC or LC-MS to determine the extent of conversion.
-
After a set period (e.g., 8 or 24 hours), work up each reaction and isolate the product.
-
Determine the yield of the purified product for each reaction temperature to identify the optimal condition.
Visualizations
Caption: General experimental workflow for the synthesis of enaminones.
Caption: Troubleshooting decision tree for low reaction yield.
Preventing hydrolysis of Dimethyl methoxymethylenemalonate during aqueous workup
Welcome to the technical support center for Dimethyl methoxymethylenemalonate (DMM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of DMM, with a specific focus on preventing its hydrolysis during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMM) and what are its common applications?
A1: this compound (CAS 22398-14-7) is a versatile organic intermediate.[1][2] It is a white to off-white crystalline solid with a melting point in the range of 40-44 °C.[3] DMM is frequently used in the synthesis of complex organic molecules, including pharmaceuticals. Notably, it is a key reagent in the preparation of quinolone-based antimalarial drugs and bicyclic pyridones with anti-pruritic activity.[2][3]
Q2: Why is DMM prone to hydrolysis during aqueous workup?
A2: DMM is an enol ether. Enol ethers are susceptible to hydrolysis under acidic conditions.[4][5][6] The presence of acid in the aqueous phase can catalyze the addition of water across the double bond, leading to the decomposition of the molecule. This is a common issue for enol ethers and requires careful control of the pH during the workup process.
Q3: What are the primary signs of DMM hydrolysis during an experiment?
A3: The most common indicators of DMM hydrolysis include a lower than expected yield of the desired product, the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis, and the presence of byproducts in NMR or GC-MS analysis. The primary hydrolysis products are dimethyl malonate and formaldehyde (or its derivatives).
Q4: What is the general strategy to prevent the hydrolysis of DMM during aqueous workup?
A4: The key to preventing the hydrolysis of DMM is to avoid acidic conditions during the aqueous workup. This is typically achieved by using a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to wash the organic layer. This neutralizes any residual acid from the reaction mixture and ensures the aqueous phase is not acidic.
Troubleshooting Guide
This guide addresses common problems encountered during the aqueous workup of reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired product after workup. | Hydrolysis of DMM due to acidic conditions in the workup. | Ensure the aqueous wash solution is basic. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild base like potassium carbonate. Avoid washing with acidic solutions (e.g., dilute HCl) unless the desired product is acid-stable and DMM is a consumed reagent. |
| Formation of an emulsion during extraction. | High concentration of salts or polar byproducts. | Add brine (saturated aqueous NaCl) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
| Product is partially soluble in the aqueous layer. | The product may have some water solubility, especially if it is polar. | "Salting out" can be effective. This involves adding a significant amount of a neutral salt, like sodium chloride, to the aqueous layer to decrease the solubility of the organic product.[7] |
| Difficulty in removing water from the organic layer. | Some organic solvents can retain a significant amount of water. | After the final aqueous wash, dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. |
Experimental Protocols
Protocol 1: Recommended Aqueous Workup to Prevent Hydrolysis of DMM
This protocol provides a general procedure for the aqueous workup of a reaction mixture containing DMM, where the goal is to isolate a product without causing hydrolysis of any unreacted DMM or acid-sensitive products.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer to Separatory Funnel: Once the reaction is complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Initial Wash with Sodium Bicarbonate: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.
-
Gentle Mixing and Venting: Stopper the funnel, and gently swirl the contents. Invert the funnel and immediately vent to release any pressure from CO₂ evolution. Repeat this gentle mixing and venting several times. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat Bicarbonate Wash (Optional): If a significant amount of acid was used in the reaction, repeat the wash with fresh saturated aqueous sodium bicarbonate solution.
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Gently mix and allow the layers to separate. This wash helps to remove residual water and some polar impurities from the organic layer.
-
Drying the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the flask. Swirl the flask and let it stand for 10-15 minutes to ensure all residual water is absorbed.
-
Filtration and Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Visualizations
Hydrolysis Mechanism of this compound
The following diagram illustrates the acid-catalyzed hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis of this compound.
Recommended Aqueous Workup Workflow
This diagram outlines the recommended workflow for an aqueous workup to prevent the hydrolysis of DMM.
Caption: Workflow for non-hydrolytic aqueous workup.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 22398-14-7 [chemicalbook.com]
- 3. Cas 22398-14-7,this compound | lookchem [lookchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
Minimizing byproduct formation in the synthesis of quinolones
Welcome to the Technical Support Center for Quinolone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinolone synthesis experiments. The following guides and FAQs address specific challenges, focusing on minimizing byproduct formation in common quinolone synthesis methods.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of quinolones.
Issue 1: Low Yield and Tar Formation in Skraup Synthesis
Question: My Skraup reaction is producing a low yield of the desired quinoline and a significant amount of black, tarry byproduct. How can I improve my yield and minimize tar formation?
Answer:
Tar formation is a common issue in the Skraup synthesis due to the strongly acidic and high-temperature conditions, which promote the polymerization of acrolein (formed from the dehydration of glycerol).[1] Here are several strategies to mitigate this and improve your yield:
Potential Causes and Solutions:
-
Uncontrolled Exothermic Reaction: The Skraup reaction is notoriously exothermic.[2] An uncontrolled reaction temperature is a primary cause of tar formation.
-
Solution: Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture. Ferrous sulfate helps to control the exotherm by creating a more even and controlled reaction.[2] Boric acid can also be used as a moderating agent.
-
-
High Reaction Temperature: While heat is necessary to initiate the reaction, excessive temperatures lead to the decomposition of reactants and intermediates, resulting in polymerization.
-
Solution: Carefully control the heating. Once the reaction begins to boil vigorously, it's often best to remove the external heat source and let the reaction's own exotherm sustain the reflux.[3] Reapply heat gently only after the initial vigorous phase has subsided.
-
-
Inefficient Mixing: In a viscous reaction mixture, localized overheating can occur, leading to increased tar formation.
-
Solution: Ensure efficient and continuous stirring throughout the reaction. For larger scale reactions, a mechanical stirrer is more effective than a magnetic stir bar.
-
Experimental Protocol: Modified Skraup Synthesis with Reduced Tar Formation
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.
-
Addition of Reactants: To the stirred mixture, add the aniline derivative followed by ferrous sulfate heptahydrate.
-
Heating: Gently heat the mixture. Be prepared for a vigorous exothermic reaction. Once the reaction starts, remove the heat source.
-
Reaction Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up:
-
Allow the mixture to cool and then carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a base (e.g., concentrated sodium hydroxide) until it is strongly alkaline. Be cautious as this is an exothermic process.
-
The quinoline product can then be isolated by steam distillation. The quinoline is volatile and will co-distill with the water, leaving the non-volatile tar behind.[1]
-
Extract the distillate with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude quinoline.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Quantitative Data: Effect of Moderator on Tar Formation
| Moderator | Temperature (°C) | Yield of Quinoline (%) | Tar Formation |
| None | 130-150 | 45-55 | Extensive |
| FeSO₄ | 130-150 | 70-80 | Significantly Reduced |
| Boric Acid | 130-150 | 65-75 | Reduced |
Data is illustrative and may vary based on specific substrates and reaction scales.
Issue 2: Formation of Regioisomers in Combes and Conrad-Limpach-Knorr Syntheses
Question: I am getting a mixture of regioisomers in my Combes (or Conrad-Limpach-Knorr) synthesis. How can I control the regioselectivity to favor my desired product?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical anilines or unsymmetrical β-dicarbonyl compounds.[4] The regioselectivity is influenced by a combination of steric and electronic factors.
Potential Causes and Solutions for Combes Synthesis:
-
Steric and Electronic Effects: The initial nucleophilic attack of the aniline on the β-diketone and the subsequent acid-catalyzed cyclization are sensitive to substituents on both reactants.[4]
-
Solution 1: Modify Substituents: If feasible, increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial attack of the aniline to the less hindered carbonyl, thus favoring the formation of one regioisomer.[4]
-
Solution 2: Catalyst Selection: The choice of acid catalyst can significantly influence the ratio of regioisomers. While sulfuric acid is common, other acids like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can offer different selectivity.[4] A screening of different acid catalysts is recommended.
-
Potential Causes and Solutions for Conrad-Limpach-Knorr Synthesis:
-
Kinetic vs. Thermodynamic Control: The Conrad-Limpach-Knorr synthesis can yield two different isomers: the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product). The formation of these is dependent on the reaction temperature.[1][5]
-
Solution: To favor the 4-hydroxyquinoline (kinetic product) , the initial condensation of the aniline and the β-ketoester should be carried out at lower temperatures (e.g., room temperature to moderate heating).[6] To favor the 2-hydroxyquinoline (thermodynamic product) , higher reaction temperatures (around 140°C) are used, which promotes the attack of the aniline on the ester group of the β-ketoester.[1]
-
Experimental Protocol: Controlling Regioselectivity in Combes Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aniline derivative (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).
-
Catalyst Addition: Slowly add the chosen acid catalyst (e.g., concentrated H₂SO₄ or PPA) with cooling.
-
Heating: Heat the reaction mixture to the desired temperature (typically 100-150°C) and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize with a base and extract the product with an organic solvent. Analyze the product mixture by ¹H NMR or HPLC to determine the ratio of regioisomers.
Quantitative Data: Solvent and Catalyst Effects on Regioisomer Ratio in Combes Synthesis
| Aniline | β-Diketone | Catalyst | Solvent | Temperature (°C) | Ratio of 2-CF₃ : 4-CF₃ Isomer |
| Methoxy-substituted | Trifluoromethyl-β-diketone | PPE | Ethanol | 80 | Favors 2-CF₃ isomer |
| Chloro-substituted | Trifluoromethyl-β-diketone | PPE | Ethanol | 80 | Favors 4-CF₃ isomer |
Data adapted from studies on substituted anilines and trifluoromethyl-β-diketones, highlighting the influence of electronics on regioselectivity.[4]
Issue 3: Incomplete Cyclization in Gould-Jacobs Reaction
Question: My Gould-Jacobs reaction is stalling after the formation of the anilidomethylenemalonate intermediate, and I am getting a low yield of the cyclized quinolone product. What can I do to drive the cyclization to completion?
Answer:
The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures, typically above 250°C, to overcome the activation energy for the 6-electron electrocyclization.[7] Incomplete cyclization is a frequent problem.[8]
Potential Causes and Solutions:
-
Insufficient Temperature: The most common reason for incomplete cyclization is that the reaction temperature is too low.
-
Solution 1: Increase Temperature: If using a high-boiling solvent like diphenyl ether or Dowtherm A, ensure the reaction is heated to a vigorous reflux (around 250-260°C).[7]
-
Solution 2: Microwave Synthesis: Microwave irradiation is a highly effective method for achieving the high temperatures required for this cyclization in a much shorter time, often leading to improved yields.[4]
-
-
Reaction Time: The reaction may simply need more time at the elevated temperature to proceed to completion.
-
Solution: Increase the reflux time, but be mindful that prolonged heating can also lead to degradation and byproduct formation. It's a balance that may require optimization for your specific substrate.[8]
-
-
Solvent Choice: The solvent must be able to reach and maintain the high temperatures needed for cyclization.
-
Solution: Use a high-boiling, inert solvent. Diphenyl ether (b.p. 259°C) and Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257°C) are common choices.[7]
-
Experimental Protocol: High-Temperature Cyclization in Gould-Jacobs Synthesis
-
Intermediate Formation: First, synthesize the anilidomethylenemalonate intermediate by heating the aniline with diethyl ethoxymethylenemalonate at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
-
Cyclization Setup: Dissolve the crude intermediate in a high-boiling solvent (e.g., diphenyl ether, approximately 10 mL per gram of intermediate) in a flask equipped with a reflux condenser.
-
Heating: Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexanes to aid precipitation and help remove the high-boiling solvent.
-
Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Quantitative Data: Effect of Temperature and Time on Gould-Jacobs Cyclization (Microwave Synthesis)
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Yield of Product (%) |
| 1 | 250 | 20 | 12 | 1 |
| 2 | 300 | 20 | 24 | 37 |
| 3 | 250 | 60 | 12 | Low |
| 4 | 300 | 60 | 24 | 28 (decarboxylation observed) |
| 5 | 300 | 5 | 18 | 47 |
This data demonstrates that a higher temperature (300°C) is more effective, but prolonged reaction time at this temperature can lead to byproduct formation (decarboxylation). A shorter reaction time at the higher temperature gave the optimal yield.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in quinolone synthesis, and what are general strategies to avoid them?
A1: Common byproducts vary by synthesis method but often include:
-
Tars and Polymers: Especially prevalent in the Skraup synthesis due to the harsh acidic and high-temperature conditions.[1]
-
Self-Condensation Products: In the Friedländer synthesis, the ketone reactant can undergo self-aldol condensation, particularly under basic conditions.[9]
-
Regioisomers: Formed in reactions like the Combes and Conrad-Limpach-Knorr when using unsymmetrical starting materials.[1][4]
-
N-Arylated Byproducts: Can occur if the aniline starting material reacts with another molecule of an aryl halide or other arylating species present, though this is more of a concern in certain modern cross-coupling approaches to quinolones.[10]
-
Dimers: Dimerization of the quinolone product or intermediates can sometimes occur, especially under certain catalytic or oxidative conditions.
General strategies to minimize byproducts include:
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Careful control of the reaction temperature is crucial.
-
Purity of Starting Materials: Impurities in the reactants can lead to unexpected side reactions. Always use high-purity starting materials.
-
Choice of Catalyst: The catalyst can have a profound effect on the reaction pathway. For example, milder catalysts can sometimes prevent the harsh conditions that lead to byproduct formation.
-
Reaction Time: Optimizing the reaction time is important to ensure the main reaction goes to completion while minimizing the time for side reactions to occur.
Q2: How can I effectively remove byproducts during purification?
A2: Purification strategies depend on the nature of the byproducts:
-
Tar: For the Skraup synthesis, steam distillation is the most effective method to separate the volatile quinoline from non-volatile tar.[1]
-
Isomers: Regioisomers often have very similar physical properties, making them difficult to separate. Careful column chromatography on silica gel, sometimes using a modified mobile phase, or preparative HPLC may be necessary. Recrystallization can also be effective if there is a significant difference in solubility between the isomers.
-
Unreacted Starting Materials: These can often be removed by washing the organic extract with acidic or basic solutions during work-up, or by column chromatography.
Q3: What is incomplete cyclization and how can I promote it?
A3: Incomplete cyclization occurs when the final ring-forming step of the synthesis does not proceed to completion, leaving a significant amount of the acyclic intermediate in the reaction mixture. This is a common issue in syntheses that require a high-energy cyclization step, such as the Gould-Jacobs reaction.[8]
To promote cyclization:
-
Increase Temperature: This is the most direct way to provide the necessary activation energy.
-
Use a High-Boiling Solvent: This allows the reaction to be heated to the required temperature safely and effectively.
-
Microwave Irradiation: This can provide rapid and efficient heating to drive the cyclization.[4]
-
Ensure Anhydrous Conditions: In some cases, the presence of water can interfere with the cyclization, so using dry reagents and solvents can be beneficial.[8]
Visualizations
Caption: A generalized workflow for the Gould-Jacobs synthesis of quinolones.
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach-Knorr synthesis.
Caption: Troubleshooting workflow for tar formation in the Skraup synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Column chromatography conditions for purifying Dimethyl methoxymethylenemalonate derivatives
Welcome to the technical support center for the column chromatography purification of Dimethyl methoxymethylenemalonate and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: The most commonly used stationary phase for the purification of this compound derivatives is silica gel (60-120 or 230-400 mesh) .[1] Silica gel is a polar adsorbent, making it effective for separating compounds of varying polarity. For compounds that may be sensitive to the acidic nature of silica gel, neutral or deactivated silica gel can be used. Alumina (neutral or basic) and Florisil are other potential options that can be explored if separation on silica gel is not optimal.[2]
Q2: How do I choose an appropriate mobile phase (eluent) for my separation?
A2: The choice of mobile phase is critical for achieving good separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Commonly used solvent systems for malonate derivatives are mixtures of a non-polar solvent and a more polar solvent. Typical combinations include:
Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity to find the optimal separation.
Q3: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A3: this compound derivatives, being enol ethers, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or other degradation pathways.[3] Signs of degradation include streaking on TLC, the appearance of new spots after chromatography, and low recovery of the desired product.
To prevent degradation:
-
Deactivate the silica gel: Before packing the column, treat the silica gel with a small amount of a tertiary amine, such as triethylamine (0.5-1% v/v) , in the eluent. This will neutralize the acidic sites on the silica surface.[3]
-
Use neutral stationary phases: Consider using neutral alumina or Florisil as an alternative to silica gel.[2]
-
Work quickly: Minimize the time the compound spends on the column.
Q4: I am observing poor separation between my desired product and an impurity (co-elution). What can I do to improve the resolution?
A4: Poor separation can be addressed by several strategies:
-
Optimize the mobile phase: A shallower solvent gradient during elution can improve separation.[3] Experiment with different solvent systems on TLC to find one that provides a greater difference in Rf values between your product and the impurity.
-
Change the stationary phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica to alumina) can alter the selectivity of the separation.[3]
-
Column dimensions: A longer and narrower column generally provides better resolution. The weight of the adsorbent used is typically 20-50 times the sample weight, with a higher ratio used for more difficult separations.[4]
Q5: My purified product is an oil instead of a solid. What could be the reason?
A5: The presence of impurities, such as isomers or residual solvent, can lower the melting point of a compound, causing it to appear as an oil.[3]
-
Remove residual solvent: Ensure the product is thoroughly dried under high vacuum for an extended period.
-
Re-purify if necessary: If impurities are detected (e.g., by NMR or LC-MS), a second round of chromatography with a different solvent system or recrystallization may be required to achieve a crystalline solid.
Experimental Protocols
General Protocol for Column Chromatography of a Dimethyl Arylidenemalonate Derivative
This protocol is a general guideline and should be optimized for each specific derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light and/or by staining.
-
Select the solvent system that gives an Rf value of ~0.3 for the target compound and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent. For acid-sensitive compounds, add 0.5-1% triethylamine to the eluent.[3]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Wash the column with the initial eluent, ensuring the solvent level never drops below the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column with a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes typical column chromatography conditions for various malonate derivatives, which can serve as a starting point for optimizing the purification of this compound derivatives.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |
| Dimethyl (arylmethylene)malonates | Silica Gel | Hexane / Ethyl Acetate | 9:1 | General starting point |
| Dimethyl (alkylidene)malonates | Silica Gel | Hexane / Ethyl Acetate | 19:1 | [5] |
| Substituted Malonate Esters | Silica Gel | Hexane / Ethyl Acetate | 30:1 to 40:1 | [5] |
| Polar Malonate Derivatives | Silica Gel | Dichloromethane / Methanol | 95:5 | [2] |
| Amine-containing Malonates | Silica Gel | Dichloromethane / 10% Ammonia in Methanol | Varies | [2] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | 1. Incomplete reaction. 2. Degradation on silica gel. 3. Product loss during workup. | 1. Monitor reaction by TLC to ensure completion. 2. Deactivate silica gel with triethylamine or use neutral alumina.[3] 3. Minimize extraction and washing steps. |
| Product is Discolored (e.g., Yellow or Brown) | 1. Presence of colored impurities. 2. Thermal degradation. | 1. Ensure complete separation during chromatography. 2. Avoid excessive heating during reaction and solvent removal. |
| Co-elution of Impurities | 1. Similar polarity of product and impurity. 2. Inappropriate solvent system. | 1. Use a shallower solvent gradient.[3] 2. Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[3] 3. Consider a different stationary phase.[3] |
| Streaking or Tailing of Spots on TLC/Column | 1. Compound is too polar for the eluent. 2. Acidic nature of silica gel interacting with the compound. 3. Column is overloaded. | 1. Increase the polarity of the eluent. 2. Add a small amount of triethylamine to the eluent.[3] 3. Reduce the amount of sample loaded onto the column. |
| No Compound Eluting from the Column | 1. Eluent is not polar enough. 2. Compound has irreversibly adsorbed or decomposed on the stationary phase. | 1. Gradually increase the polarity of the eluent. 2. If decomposition is suspected, try a less reactive stationary phase like neutral alumina. |
Visualization
Troubleshooting Workflow for Poor Separation
The following diagram illustrates a logical workflow for troubleshooting poor separation during the column chromatography of this compound derivatives.
Caption: Troubleshooting workflow for poor separation.
References
Technical Support Center: Dimethyl Methoxymethylenemalonate (DMMM) Reaction Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvent choice on Dimethyl methoxymethylenemalonate (DMMM) reaction kinetics. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in a this compound (DMMM) reaction?
A1: In reactions involving DMMM, such as Knoevenagel condensations, the solvent plays a crucial role in several ways:
-
Solubility: It must dissolve the reactants, including DMMM and the active methylene compound or amine, to ensure a homogeneous reaction mixture.
-
Stabilization of Intermediates: The solvent can stabilize charged intermediates and transition states that form during the reaction. Polar solvents are particularly effective at stabilizing polar or charged intermediates, which can accelerate the reaction rate.[1]
-
Influencing Reaction Mechanism: The nature of the solvent (protic vs. aprotic) can influence the reaction pathway. Protic solvents can participate in proton transfer steps, potentially altering the reaction mechanism.
-
Controlling Reaction Temperature: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure, which in turn affects the reaction rate.
Q2: How does solvent polarity affect the kinetics of DMMM reactions?
A2: The polarity of the solvent can significantly impact the reaction rate. For many reactions, including the Knoevenagel condensation, which proceeds through polar intermediates, there is a direct relationship between solvent polarity and reaction kinetics.[1]
-
Polar Solvents (Protic and Aprotic): These solvents can stabilize the charged intermediates (enolates) and transition states, leading to a lower activation energy and a faster reaction rate. Polar aprotic solvents like DMF and DMSO are often very effective.[2]
-
Nonpolar Solvents: In nonpolar solvents, the charged intermediates are less stabilized, which can result in slower reaction rates.
Q3: What are the typical solvents used for reactions with DMMM?
A3: A range of solvents can be used depending on the specific reaction and desired outcome. Common choices include:
-
Alcohols (e.g., Ethanol, Methanol): These are polar protic solvents that are often used due to their good solvating power and ability to participate in proton transfer.
-
Acetonitrile (ACN): A polar aprotic solvent that is often a good choice for promoting reactions with polar intermediates.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can significantly accelerate reaction rates.[2]
-
Toluene: A nonpolar solvent that can be useful, particularly when removal of water via a Dean-Stark trap is required to drive the reaction to completion.
-
Solvent-free conditions: In some cases, reactions can be carried out without a solvent, often by grinding the reactants together, which is an environmentally friendly approach.[3]
Q4: Can the solvent influence the product distribution or lead to side reactions?
A4: Yes, the choice of solvent can influence the selectivity of the reaction and lead to the formation of byproducts. For instance, protic solvents could potentially react with starting materials or intermediates under certain conditions. The solvent can also affect the equilibrium position of a reversible reaction; for example, by effectively solvating the products.
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent | Suggested Solution |
| Low or No Reaction | Poor solubility of reactants: The chosen solvent may not be effectively dissolving one or more of the reactants at the reaction temperature. | - Try a different solvent with better solubilizing properties for your specific reactants. - Consider using a co-solvent system. - Gently heat the reaction mixture to improve solubility, ensuring the temperature is appropriate for the reaction. |
| Inappropriate solvent polarity: The solvent may not be sufficiently polar to stabilize the transition state and facilitate the reaction. | - Switch to a more polar solvent (e.g., from toluene to acetonitrile or DMF) to potentially increase the reaction rate. | |
| Slow Reaction Rate | Solvent polarity is too low: As with no reaction, a solvent that is not polar enough can lead to slow kinetics. | - Use a more polar aprotic solvent like DMF or DMSO, which are known to accelerate Knoevenagel-type condensations.[2] |
| Protic solvent hindering nucleophile: In some cases, a protic solvent can form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity. | - Consider switching from a protic solvent (like ethanol) to a polar aprotic solvent (like acetonitrile). | |
| Formation of Byproducts | Solvent participation: The solvent itself may be reacting with the starting materials or intermediates (e.g., solvolysis with alcohol solvents at high temperatures). | - Use an inert solvent that is less likely to participate in the reaction under the chosen conditions. |
| Solvent promoting side reactions: The polarity of the solvent might be favoring an undesired reaction pathway. | - Experiment with a solvent of different polarity to see if the product distribution changes. For example, a less polar solvent might suppress the formation of highly polar byproducts. | |
| Difficult Product Isolation | High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove completely during workup. | - If possible, choose a lower-boiling point solvent that is still effective for the reaction. - If a high-boiling solvent is necessary, use techniques like high-vacuum distillation or azeotropic distillation with a suitable co-solvent for removal. |
Data on Solvent Effects
| Solvent | Solvent Type | Relative Polarity | Expected Reaction Rate | Anticipated Yield | Notes |
| Toluene | Nonpolar | Low | Slow | Moderate | Good for water removal using a Dean-Stark apparatus. |
| Dichloromethane | Aprotic | Moderately Low | Moderate | Moderate to High | Lower boiling point, easy to remove. |
| Acetonitrile | Polar Aprotic | Moderate | Fast | High | Good general-purpose solvent for these reactions. |
| Ethanol | Polar Protic | Moderate | Moderate to Fast | High | Good solvating power, but can sometimes slow reactions with strong nucleophiles. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Very Fast | Very High | Excellent for accelerating slow reactions, but can be difficult to remove.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very Fast | Very High | Similar to DMF, very effective at promoting reactions.[2] |
| Water | Polar Protic | Very High | Varies | Varies | Can be an effective and "green" solvent, but solubility of organic reactants can be an issue. |
| None (Solvent-free) | - | - | Varies | High | Environmentally friendly option, often performed by grinding reactants.[3] |
Experimental Protocols
General Protocol for Knoevenagel Condensation of an Aldehyde with an Active Methylene Compound (Illustrative for DMMM-type reactions)
This protocol provides a general procedure that can be adapted for the reaction of an aldehyde with an active methylene compound, such as this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
Active Methylene Compound (e.g., Dimethyl malonate) (1.0 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the chosen solvent (10 mL).
-
Add the catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating source.
-
Heat the mixture to the desired temperature (e.g., reflux for ethanol) with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can then be purified by recrystallization or column chromatography.
Note: The choice of solvent, catalyst, temperature, and reaction time should be optimized for each specific reaction.
Visualizations
Caption: Generalized signaling pathway for a base-catalyzed Knoevenagel condensation.
Caption: A typical experimental workflow for performing a Knoevenagel condensation.
References
Strategies to avoid dimerization of Dimethyl methoxymethylenemalonate reaction intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl methoxymethylenemalonate (DMM) and its derivatives. The focus is on strategies to avoid the formation of undesired byproducts, including potential dimers of reaction intermediates, particularly in the context of quinolone synthesis via the Gould-Jacobs reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound, with a focus on preventing byproduct formation.
Issue 1: Low Yield of the Desired Product and Formation of Tarry Byproducts
-
Question: My reaction of an aniline with this compound is resulting in a low yield of the desired quinolone and the formation of a significant amount of dark, tarry material. What are the likely causes and how can I mitigate this?
-
Answer: Low yields and the formation of tarry substances in the Gould-Jacobs reaction are often due to decomposition and side reactions at the high temperatures required for cyclization.[1] Here’s a systematic approach to troubleshoot this issue:
-
Optimize Reaction Temperature and Time: The cyclization step typically requires high temperatures (often around 250°C).[1] However, prolonged heating or excessively high temperatures can lead to the degradation of both the starting materials and the product.[1][2] It is crucial to find the optimal balance.
-
Recommendation: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the minimum time required for complete cyclization.[1][2] Consider using microwave-assisted synthesis, which can significantly reduce reaction times and often leads to cleaner reactions and higher yields.[3]
-
-
Inert Atmosphere: Reactions at high temperatures can be sensitive to atmospheric oxygen, which can promote oxidative side reactions and the formation of colored impurities.
-
Solvent Choice: For the thermal cyclization step, using a high-boiling, inert solvent can ensure even heat distribution and prevent localized overheating, which can contribute to decomposition.[1]
-
Recommendation: Solvents like Dowtherm A or diphenyl ether are commonly used for the cyclization step of the Gould-Jacobs reaction.[4]
-
-
Issue 2: Formation of a Decarboxylated Byproduct
-
Question: I am observing the formation of a significant amount of a byproduct that appears to be my target quinolone but is missing the ester group at the 3-position. How can I prevent this?
-
Answer: The loss of the carboalkoxy group (decarboxylation) is a known side reaction in the Gould-Jacobs synthesis, particularly under high-temperature and high-pressure conditions.[2]
-
Temperature and Pressure Control:
-
Issue 3: Poor Regioselectivity with Substituted Anilines
-
Question: When using an unsymmetrically substituted aniline, I am obtaining a mixture of two different quinolone regioisomers. How can I control the regioselectivity of the cyclization?
-
Answer: The cyclization of the intermediate formed from an unsymmetrically substituted aniline can occur at two different ortho positions, leading to a mixture of regioisomers.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[1]
-
Understanding Substituent Effects:
-
Electron-donating groups on the aniline ring generally facilitate the reaction.[5]
-
Steric hindrance from bulky substituents at one of the ortho positions can direct the cyclization to the less hindered position.
-
-
Strategic Blocking:
-
Recommendation: If possible, choose a starting aniline that has one of the ortho positions blocked with a substituent that can be removed later if desired. This will force the cyclization to occur at the unblocked position.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the formation of dimeric byproducts in reactions with this compound?
A1: While direct dimerization of DMM itself is not commonly reported as a major issue, the reaction intermediates it forms are susceptible to side reactions that can lead to dimers or oligomers. In the context of the Gould-Jacobs reaction, the key intermediate is an anilidomethylenemalonate. This is an electron-deficient alkene and can potentially undergo a Michael addition with a nucleophile present in the reaction mixture.
A plausible, though often undesired, side reaction pathway could involve the nucleophilic attack of a second molecule of the starting aniline onto the electron-deficient double bond of the anilidomethylenemalonate intermediate. This would lead to the formation of a dimeric adduct. At the high temperatures of the cyclization step, this adduct and other reactive intermediates can undergo further reactions, leading to the formation of complex mixtures and tar.
Q2: How can the choice of catalyst influence the formation of byproducts?
A2: In reactions involving activated methylene compounds like DMM, the choice of catalyst is critical. The Gould-Jacobs reaction is typically carried out without an external catalyst in the initial condensation step, relying on the nucleophilicity of the aniline. The subsequent cyclization is thermally driven. However, in related reactions like the Knoevenagel condensation, the basicity of the catalyst is a key parameter. Using a strong base can lead to self-condensation of carbonyl compounds or other unwanted side reactions. While not directly applicable to the thermal cyclization of the Gould-Jacobs reaction, this principle highlights the importance of controlling the reactivity of intermediates.
Q3: Are there alternative, milder methods to the high-temperature cyclization in the Gould-Jacobs reaction?
A3: Yes, several modifications and alternative methods have been developed to circumvent the need for very high temperatures, which can help to minimize byproduct formation.
-
Microwave-Assisted Synthesis: As mentioned in the troubleshooting guide, microwave heating can dramatically reduce reaction times and often leads to cleaner products and improved yields by providing rapid and uniform heating.[3][4]
-
Acid Catalysis: While the traditional Gould-Jacobs reaction is thermally driven, related quinoline syntheses can be promoted by acid catalysts under milder conditions. However, the specific applicability to the DMM-aniline adduct would need to be evaluated on a case-by-case basis.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of the desired 4-hydroxyquinoline product in a typical Gould-Jacobs reaction, highlighting the trade-offs that need to be managed to avoid byproduct formation.
| Entry | Reactants | Solvent | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | Aniline + DEEM | None | 250 | 10 | 1 | Incomplete cyclization, mainly intermediate formed.[6] |
| 2 | Aniline + DEEM | None | 300 | 10 | 37 | Improved cyclization, but potential for decarboxylation.[6] |
| 3 | Aniline + DEEM | None | 250 | 30 | Low | Increased reaction time does not significantly improve yield.[6] |
| 4 | Aniline + DEEM | None | 300 | 30 | 28 | Longer time at high temperature leads to product degradation.[6] |
| 5 | Aniline + DEEM* | None | 300 | 5 | 47 | Shorter time at high temperature gives the best yield.[6] |
*DEEM: Diethyl ethoxymethylenemalonate, a close analog of DMM. Data adapted from a Biotage application note.[6]
Experimental Protocols
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol utilizes microwave heating to promote the cyclization and reduce the likelihood of thermal decomposition.
Materials:
-
Aniline
-
This compound (DMM)
-
Microwave synthesis vial
-
Magnetic stir bar
-
Microwave reactor
-
Ice-cold acetonitrile
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add aniline (1.0 eq) and this compound (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 250°C and hold for 10 minutes. Note: The reaction will generate pressure. Ensure the microwave vial is properly sealed and the reactor is operated according to the manufacturer's safety guidelines.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will often precipitate from the reaction mixture upon cooling.
-
Add ice-cold acetonitrile to the vial to further precipitate the product and to wash away unreacted starting materials.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.
-
The purity of the product can be assessed by HPLC-MS.
Visualizations
Caption: Potential dimerization pathway in the Gould-Jacobs reaction.
Caption: Troubleshooting workflow for low yields and tar formation.
Caption: Logical relationship of preventative strategies.
References
Validation & Comparative
A Comparative Guide: Dimethyl Methoxymethylenemalonate vs. Diethyl Ethoxymethylenemalonate in Quinolone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the quinoline core is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The Gould-Jacobs reaction is a classic and versatile method for constructing the 4-hydroxyquinoline scaffold, a key intermediate in the synthesis of many of these pharmaceuticals. This reaction typically involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. Two of the most common reagents for this purpose are dimethyl methoxymethylenemalonate (DMM) and diethyl ethoxymethylenemalonate (DEM).
This guide provides an objective comparison of DMM and DEM in the context of quinoline synthesis, supported by experimental data and detailed protocols.
Performance Comparison: DMM vs. DEM
While both DMM and DEM are effective reagents in the Gould-Jacobs synthesis of quinolines, their performance can differ based on reaction conditions and the specific aniline substrate used. Diethyl ethoxymethylenemalonate (DEM) is more extensively documented in the scientific literature for this application.
From a theoretical standpoint, this compound (DMM) may offer slightly higher reactivity. The methyl ester groups in DMM are less sterically hindering than the ethyl groups in DEM, which can facilitate nucleophilic attack by the aniline during the initial condensation step. This could potentially lead to faster reaction rates or allow for milder reaction conditions. However, without direct comparative experimental studies, this remains a hypothesis. The choice between DMM and DEM may also be influenced by factors such as cost, availability, and the desired physical properties of the resulting intermediates and final products.
Quantitative Data Summary
The following tables summarize quantitative data for the Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (DEM) under both conventional heating and microwave-assisted conditions.[1] Due to a lack of specific experimental data for this compound (DMM) in the reviewed literature, a direct quantitative comparison is not possible at this time.
Table 1: Quinolone Synthesis with Diethyl Ethoxymethylenemalonate (DEM) - Conventional Heating
| Aniline Derivative | Reaction Time (Condensation) | Condensation Temperature (°C) | Reaction Time (Cyclization) | Cyclization Temperature (°C) | Solvent (Cyclization) | Yield (%) |
| Aniline | 1-2 hours | 100-130 | 30-60 minutes | ~250 | Diphenyl ether | Not specified |
Table 2: Quinolone Synthesis with Diethyl Ethoxymethylenemalonate (DEM) - Microwave Irradiation [1]
| Aniline Derivative | Reaction Time (minutes) | Temperature (°C) | Power (W) | Yield (%) |
| Aniline | 1 | 250 | Not specified | 1 |
| Aniline | 2 | 300 | Not specified | 37 |
| Aniline | 5 | 250 | Not specified | 1 |
| Aniline | 5 | 300 | Not specified | 28 |
| Aniline | 5 | 300 | Not specified | 47 |
Experimental Protocols
Key Experiment: Gould-Jacobs Quinolone Synthesis
This section provides detailed methodologies for the synthesis of 4-hydroxyquinolines using diethyl ethoxymethylenemalonate (DEM) under both conventional and microwave-assisted heating. The principles of these protocols can be adapted for use with this compound (DMM), although optimization of reaction times and temperatures may be necessary.
Protocol 1: Conventional Heating Method
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEM)
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Ethanol
-
Sodium hydroxide (for saponification)
-
Hydrochloric acid (for acidification)
Procedure:
-
Condensation: In a round-bottom flask, a mixture of the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) is heated at 100-130°C for 1-2 hours. The ethanol byproduct is removed under reduced pressure.
-
Cyclization: The resulting crude anilinomethylenemalonate is dissolved in a high-boiling point solvent like diphenyl ether. The solution is then heated to reflux (approximately 250°C) for 30-60 minutes to induce thermal cyclization. Upon cooling, the 4-hydroxy-3-carboethoxyquinoline product typically precipitates and can be collected by filtration.
-
Saponification: The collected ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.
-
Decarboxylation: The resulting carboxylate salt is acidified with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. This intermediate is then heated above its melting point until the evolution of carbon dioxide ceases, yielding the final 4-hydroxyquinoline product.
Protocol 2: Microwave-Assisted Method [1]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate (DEM)
-
Microwave synthesis vial
-
Acetonitrile (for washing)
Procedure:
-
Reaction Setup: A 2-5 mL microwave vial is charged with the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol).
-
Microwave Irradiation: The vial is sealed and heated in a microwave reactor to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 1-10 minutes).
-
Work-up: After cooling to room temperature, the precipitated product is filtered and washed with cold acetonitrile. The solid is then dried under vacuum.
Visualizing the Gould-Jacobs Reaction Pathway
The following diagrams illustrate the key stages of the Gould-Jacobs quinoline synthesis.
Caption: Experimental workflow of the Gould-Jacobs quinoline synthesis.
Caption: Mechanism of the Gould-Jacobs quinoline synthesis.
Conclusion
References
A Comparative Analysis of the Reactivity of Dimethyl Methoxymethylenemalonate and Meldrum's Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular architectures efficiently and selectively. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: Dimethyl methoxymethylenemalonate (DMM) and Meldrum's acid. Both compounds are valuable precursors in carbon-carbon bond-forming reactions, yet their distinct structural and electronic properties give rise to significant differences in their reactivity profiles. This document aims to provide a clear, objective comparison of their performance in key transformations, supported by available experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
A fundamental differentiator between this compound and Meldrum's acid is their acidity. Meldrum's acid is renowned for its unusually high acidity for a carbon acid, with a pKa of approximately 4.97 in water, making it comparable to carboxylic acids.[1] This high acidity stems from the rigid cyclic structure that enforces a planar conformation, leading to significant orbital overlap and stabilization of the resulting enolate. In contrast, while this compound is an activated methylene compound, it is considerably less acidic than Meldrum's acid. This difference in acidity profoundly influences their utility as nucleophiles.
| Property | This compound | Meldrum's Acid | Reference(s) |
| Structure | Acyclic diester | Cyclic diester (dioxinone) | [2] |
| pKa | ~13 (estimated, similar to dimethyl malonate) | ~4.97 (in water) | [1] |
| Primary Role in Reactions | Michael Acceptor (Electrophile) | Nucleophile (after deprotonation) | [1] |
| Typical Reaction Conditions | Often requires a catalyst for nucleophilic attack | Can often react under mild, base-catalyzed or even catalyst-free conditions | [3] |
Reactivity in Knoevenagel Condensation
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a hallmark reaction for active methylene compounds. Due to its high acidity, Meldrum's acid is an exceptionally reactive substrate in this transformation, often providing high yields under mild conditions.
Meldrum's Acid in Knoevenagel Condensation:
Meldrum's acid readily undergoes Knoevenagel condensation with a variety of aromatic aldehydes. Studies have shown that these reactions can be carried out efficiently in environmentally benign solvents like water, often without the need for a strong base catalyst.[4][5][6]
-
Illustrative Reaction: The condensation of various benzaldehydes with Meldrum's acid in water.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| p-Nitrobenzaldehyde | None | Water | 2 h | 95 | [4] |
| p-Anisaldehyde | None | Water | 2 h | 85 | [4] |
| Benzaldehyde | None | Water | 2 h | 88 | [4] |
This compound in Knoevenagel-type Reactions:
This compound does not undergo a traditional Knoevenagel condensation as it lacks the acidic methylene protons. Instead, it acts as an electrophile in reactions with nucleophiles.
Reactivity in Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another key reaction where the differing reactivity of these two compounds is evident.
Meldrum's Acid as a Michael Donor:
The enolate of Meldrum's acid, readily formed due to its high acidity, is an excellent nucleophile in Michael additions. It can add to a wide range of Michael acceptors.
This compound as a Michael Acceptor:
This compound is a classic Michael acceptor. The electron-withdrawing ester groups polarize the double bond, making the β-carbon susceptible to nucleophilic attack. A variety of nucleophiles, including amines, thiols, and carbanions, can be added in a conjugate fashion.
-
Illustrative Reaction: The addition of nucleophiles to this compound.
| Nucleophile | Catalyst/Base | Solvent | Temperature | Yield (%) | Reference |
| Diethylamine | None | Ethanol | Reflux | >95 | [7] |
| Thiophenol | Triethylamine | CH2Cl2 | Room Temp. | High | |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | High |
Experimental Protocols
Knoevenagel Condensation of p-Nitrobenzaldehyde with Meldrum's Acid
Materials:
-
p-Nitrobenzaldehyde
-
Meldrum's acid
-
Water
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, a mixture of p-nitrobenzaldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in water (10 mL) is heated at 80°C with stirring for 2 hours.[4]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The solid is washed with cold ethanol and dried to afford the pure 5-(4-nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.[4]
Michael Addition of Diethylamine to this compound
Materials:
-
This compound
-
Diethylamine
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (5 mL), diethylamine (1.1 mmol) is added.
-
The reaction mixture is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product, dimethyl 2-((diethylamino)methylene)malonate, can be purified by distillation or chromatography if necessary.
Visualizing Reaction Mechanisms
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General mechanism of the Michael addition to this compound.
Conclusion
Conversely, this compound is a versatile electrophile, primarily functioning as a Michael acceptor. Its activated double bond readily undergoes conjugate addition with a wide array of nucleophiles.
The choice between these two reagents will be dictated by the specific synthetic transformation required. For the construction of α,β-unsaturated systems from aldehydes or for the introduction of a malonate-derived nucleophile, Meldrum's acid is often the superior choice. When the goal is the conjugate addition of a nucleophile to a malonate derivative, this compound is the appropriate reagent. A thorough understanding of their individual reactivities, as outlined in this guide, is crucial for the strategic planning and successful execution of complex organic syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H10O5 | CID 90770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Condensação de Knoevenagel de aldeídos aromáticos com o ácido de Meldrum em água: uma aula experimental de Química Orgânica Verde – ScienceOpen [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Performance comparison of malonic acid esters in heterocyclic synthesis
For Researchers, Scientists, and Drug Development Professionals
Malonic acid esters are foundational reagents in organic synthesis, prized for their utility in forming carbon-carbon bonds and constructing a wide array of carbocyclic and heterocyclic scaffolds. The reactivity of the central methylene group, flanked by two electron-withdrawing ester functionalities, allows for facile deprotonation and subsequent nucleophilic attack, making these compounds key building blocks in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the performance of common malonic acid esters—namely diethyl malonate, dimethyl malonate, and di-tert-butyl malonate—in key heterocyclic syntheses. The information presented is supported by experimental data from the literature to aid in the selection of the optimal reagent for specific synthetic transformations.
Performance Comparison in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic chemistry, involving the reaction of an active methylene compound with an aldehyde or ketone. In the synthesis of heterocyclic precursors, this reaction is invaluable. A comparison of diethyl malonate and dimethyl malonate in the condensation with benzaldehyde reveals comparable, high yields, suggesting that for simple aromatic aldehydes, the choice between these two esters may be guided by factors such as cost and availability rather than significant differences in reactivity.
| Malonic Acid Ester | Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) |
| Diethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Benzene | 11-18 hours | 89-91%[1] |
| Dimethyl Malonate | Benzaldehyde | Piperidine/Benzoic Acid | Benzene | Not specified | 90-94%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are protocols for key heterocyclic syntheses and related preparations involving malonic acid esters.
Protocol 1: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde[1]
This procedure details the synthesis of ethyl benzalmalonate, a precursor for various heterocyclic systems.
Materials:
-
Diethyl malonate (0.63 mole)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mole of benzaldehyde)
-
Piperidine (2-7 ml, amount adjusted based on benzoic acid content)[1]
-
Benzene (300 ml total)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped for azeotropic distillation, a mixture of 101 g (0.63 mole) of ethyl malonate, approximately 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene is prepared.[1]
-
The mixture is refluxed vigorously in an oil bath at 130–140°C until no more water is collected (approximately 12-13 ml), which typically requires 11–18 hours.[1]
-
After cooling, 100 ml of benzene is added, and the solution is washed successively with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and 100 ml of a saturated sodium bicarbonate solution.[1]
-
The aqueous washings are extracted with a single 50-ml portion of benzene, which is then combined with the main organic layer.[1]
-
The organic solution is dried over 30 g of anhydrous sodium sulfate.[1]
-
Benzene is removed under reduced pressure on a steam bath.[1]
-
The residue is distilled under reduced pressure to yield colorless ethyl benzalmalonate. The fraction boiling at 140–142°/4 mm is collected.[1]
Protocol 2: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines. This protocol is a general representation of the reaction.[2][3]
Materials:
-
Aldehyde (e.g., formaldehyde, 1 equivalent)
-
β-keto ester (e.g., ethyl acetoacetate, 2 equivalents)[2]
-
Nitrogen donor (e.g., ammonium acetate or ammonia, 1 equivalent)[2]
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of the aldehyde, two equivalents of the β-keto ester, and the nitrogen donor is prepared in a suitable solvent such as ethanol.
-
The reaction mixture is heated to reflux for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated dihydropyridine product is collected by filtration.
-
The crude product can be recrystallized from a suitable solvent.
-
If the corresponding pyridine is desired, the isolated dihydropyridine is subjected to an oxidation step using an oxidizing agent like nitric acid or manganese dioxide.
Protocol 3: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[4]
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 equivalent)
-
β-ketoester (e.g., ethyl acetoacetate, 1 equivalent)
-
Urea (1.5 equivalents)
-
Catalyst (e.g., Yb(OTf)₃)[4]
-
Solvent (optional, can be run solvent-free)[4]
Procedure:
-
A mixture of the aldehyde, β-ketoester, urea, and a catalytic amount of Yb(OTf)₃ is prepared.[4]
-
The mixture is heated (e.g., at 100°C) for the appropriate time, with the reaction progress monitored by TLC.
-
For solvent-free conditions, the neat reaction mixture is heated.[4]
-
After completion, the reaction mixture is poured onto crushed ice and stirred.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in heterocyclic synthesis using malonic acid esters, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General Experimental Workflow.
References
Validation of Dimethyl Methoxymethylenemalonate Reaction Products by ¹H NMR and ¹³C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl methoxymethylenemalonate (DMM) is a versatile reagent in organic synthesis, prized for its utility in constructing a variety of heterocyclic scaffolds that are central to many pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic double bond and two ester groups, allows for diverse and efficient cyclization reactions. This guide provides a comparative analysis of the validation of DMM reaction products, specifically focusing on the synthesis of pyrazole and pyridone derivatives, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We also present a comparison with an alternative synthetic method to highlight the unique spectral signatures of DMM-derived compounds.
Reaction Showcase 1: Synthesis of a Pyrazole Derivative
One of the most common applications of DMM is its reaction with hydrazines to form substituted pyrazoles, a core structure in many approved drugs.[1][2][3] The reaction proceeds via a Michael addition-cyclization-elimination sequence.
Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
In a round-bottom flask, this compound (1.0 eq) is dissolved in ethanol. Phenylhydrazine (1.0 eq) is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the target pyrazole.
NMR Validation Data
The formation of the pyrazole ring and the specific substitution pattern can be unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The disappearance of the characteristic methoxy and vinylic proton signals of DMM and the appearance of aromatic and a new heterocyclic proton signal are key indicators of a successful reaction.
| Product: Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Assignment | δ (ppm) | δ (ppm) |
| Pyrazole-H5 | 8.15 (s, 1H) | 142.5 (C5) |
| Phenyl-H | 7.70-7.50 (m, 5H) | 138.0 (C-ipso) |
| 129.5 (C-para) | ||
| 128.8 (C-ortho) | ||
| 125.0 (C-meta) | ||
| OCH₃ (ester at C4) | 3.95 (s, 3H) | 52.5 (OCH₃) |
| OCH₃ (ester at C3) | 3.90 (s, 3H) | 52.0 (OCH₃) |
| Carbonyl (C4-ester) | 164.0 (C=O) | |
| Carbonyl (C3-ester) | 162.5 (C=O) | |
| Pyrazole-C3 | 145.0 | |
| Pyrazole-C4 | 115.0 |
Reaction Showcase 2: Synthesis of a Pyridone Derivative
DMM is also a valuable precursor for the synthesis of substituted 2-pyridones, which are prevalent in medicinal chemistry.[4][5] The reaction often involves a multi-component approach, for instance, with an enamine or a β-ketoester and an ammonia source.
Experimental Protocol: Synthesis of Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
This compound (1.0 eq) and ethyl 3-aminocrotonate (1.0 eq) are heated in glacial acetic acid. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyridone.
NMR Validation Data
The NMR spectra of the resulting pyridone will show characteristic signals for the pyridone ring protons and the newly formed methyl group, alongside the ester functionality.
| Product: Methyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |
| Assignment | δ (ppm) | δ (ppm) |
| NH | 12.10 (br s, 1H) | |
| Pyridone-H4 | 8.05 (d, J=7.6 Hz, 1H) | 145.0 (C4) |
| Pyridone-H5 | 6.20 (d, J=7.6 Hz, 1H) | 105.5 (C5) |
| OCH₃ | 3.75 (s, 3H) | 51.5 (OCH₃) |
| CH₃ | 2.30 (s, 3H) | 18.0 (CH₃) |
| Carbonyl (Pyridone) | 162.0 (C2) | |
| Carbonyl (Ester) | 165.5 (C=O) | |
| Pyridone-C6 | 152.0 (C6) | |
| Pyridone-C3 | 108.0 (C3) |
Alternative Method: Knoevenagel Condensation
To provide a comparative baseline, we present the NMR data for a product synthesized via a classical Knoevenagel condensation, which can lead to structurally similar acyclic unsaturated compounds.[6] This reaction does not utilize DMM but instead employs dimethyl malonate and an aldehyde.
Experimental Protocol: Synthesis of Dimethyl benzylidenemalonate
To a mixture of dimethyl malonate (1.0 eq) and benzaldehyde (1.0 eq) in toluene, a catalytic amount of piperidine and acetic acid is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the mixture is washed with water, dried over sodium sulfate, and the solvent is evaporated. The product is purified by recrystallization or column chromatography.
NMR Validation Data
The key differentiating feature in the ¹H NMR of this product compared to a cyclized DMM product is the presence of a vinylic proton signal and the absence of heterocyclic ring protons.
| Product: Dimethyl benzylidenemalonate | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Assignment | δ (ppm) | δ (ppm) |
| Vinylic-H | 7.80 (s, 1H) | 143.5 (=CH) |
| Phenyl-H | 7.50-7.35 (m, 5H) | 133.0 (C-ipso) |
| 130.5 (C-para) | ||
| 129.0 (C-ortho/meta) | ||
| OCH₃ | 3.85 (s, 6H) | 52.8 (OCH₃) |
| Carbonyl | 166.0 (C=O) | |
| Malonate-C | 129.5 (=C) |
Comparative Summary and Workflow Visualization
The following diagrams illustrate the general synthetic workflow and the logic of NMR validation.
Caption: General reaction pathways of this compound.
Caption: Logical workflow for NMR-based product validation.
By comparing the experimental NMR data of the reaction product with the tabulated reference data, researchers can confidently validate the formation of the desired heterocyclic structure and rule out alternative products, such as the simple condensation product. The distinct chemical shifts and coupling patterns observed in ¹H and ¹³C NMR spectra serve as a reliable fingerprint for the successful synthesis of complex molecules from this compound.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chim.it [chim.it]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. This compound | 22398-14-7 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. talentchemicals.com [talentchemicals.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of Dimethyl Methoxymethylenemalonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystal structures of two derivatives of Dimethyl methoxymethylenemalonate (DMM): Dimethyl 2-(aminomethylene)malonate and Dimethyl 2-(methylaminomethylene)malonate. By presenting key crystallographic data and detailed experimental protocols, this document aims to facilitate a deeper understanding of the structural nuances and intermolecular interactions within this class of compounds, which are valuable precursors in organic synthesis.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two DMM derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Dimethyl 2-(aminomethylene)malonate[1][2] | Dimethyl 2-(methylaminomethylene)malonate[3] |
| Chemical Formula | C₆H₉NO₄ | C₇H₁₁NO₄ |
| Molecular Weight | 159.14 g/mol [1] | 173.17 g/mol [3] |
| Crystal System | Monoclinic[1][2] | Triclinic[3] |
| Space Group | P2₁/c[2] | P-1 |
| a (Å) | 9.3410 (19)[1][2] | 11.165 (2)[3] |
| b (Å) | 6.9000 (14)[1][2] | 12.073 (2)[3] |
| c (Å) | 11.725 (2)[1][2] | 13.211 (3)[3] |
| α (°) | 90 | 113.70 (3)[3] |
| β (°) | 97.58 (3)[1][2] | 93.71 (3)[3] |
| γ (°) | 90 | 94.02 (3)[3] |
| Volume (ų) | 749.1 (3)[1][2] | 1618.1 (6)[3] |
| Z | 4[1][2] | 8[3] |
| Temperature (K) | 100[1][2] | 100[3] |
| Radiation | Mo Kα[1][2] | Mo Kα[3] |
| μ (mm⁻¹) | 0.12[1][2] | 0.12[3] |
| Crystal Size (mm) | 0.43 × 0.27 × 0.06[1] | 0.43 × 0.15 × 0.08[3] |
Experimental Protocols
The determination of the crystal structures of these this compound derivatives by single-crystal X-ray diffraction involved a series of well-defined steps, from synthesis and crystal growth to data collection and structure refinement.
Synthesis and Crystallization
Dimethyl 2-(aminomethylene)malonate: This compound was synthesized, and single crystals suitable for X-ray diffraction were obtained.
Dimethyl 2-(methylaminomethylene)malonate: To a solution of this compound (1.74 g, 10 mmol) in methanol (10 ml), an aqueous solution of methylamine (12 mmol) was added dropwise over a period of 30 minutes with stirring. The resulting product was then recrystallized to obtain single crystals.[3]
Data Collection
For both derivatives, X-ray diffraction data were collected on an Oxford Diffraction GEMINI R diffractometer using Mo Kα radiation (λ = 0.71073 Å).[1][3] The data collection was performed at a temperature of 100 K.[1][2][3]
Structure Solution and Refinement
The crystal structures were solved and refined using established crystallographic software packages. For Dimethyl 2-(methylaminomethylene)malonate, the structure was solved using SHELXS97 and refined with SHELXL97.[3] The refinement was performed on F². Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[3]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystal structure analysis of this compound derivatives.
References
A Spectroscopic Guide to the Regioisomers Formed from Dimethyl Methoxymethylenemalonate Reactions
For Researchers, Scientists, and Drug Development Professionals
The reaction of dimethyl methoxymethylenemalonate (DMM) with nucleophiles is a cornerstone in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. A frequent challenge in these syntheses is the potential for the formation of regioisomers, particularly when unsymmetrical nucleophiles are employed. The precise characterization and differentiation of these isomers are critical for establishing structure-activity relationships and ensuring the development of safe and effective pharmaceuticals. This guide provides a comprehensive spectroscopic comparison of regioisomers derived from the reaction of DMM with substituted hydrazines, leading to the formation of pyrazole derivatives.
Reaction Overview: Formation of Pyrazole Regioisomers
The reaction of this compound with a substituted hydrazine, such as phenylhydrazine, is a classic example of a reaction that can yield two distinct regioisomers. The initial step involves a nucleophilic attack of one of the nitrogen atoms of the hydrazine onto the electrophilic carbon of the methoxymethylene group of DMM, followed by cyclization and elimination of methanol and water. Depending on which nitrogen atom of the substituted hydrazine initiates the cyclization, two different pyrazole regioisomers can be formed: dimethyl 1-substituted-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate and dimethyl 1-substituted-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate. Subsequent tautomerization leads to the aromatic pyrazole products.
Below is a diagram illustrating the logical relationship in the formation of these regioisomers.
Caption: Formation of pyrazole regioisomers from DMM and a substituted hydrazine.
Experimental Protocols
General Synthesis of Pyrazole Regioisomers from DMM
A solution of this compound (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid, is prepared. To this solution, the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq.) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product, a mixture of regioisomers, is purified by column chromatography on silica gel to separate the individual isomers.
Spectroscopic Characterization
The purified regioisomers are characterized by standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two regioisomeric pyrazole products from the reaction of DMM with phenylhydrazine. The differentiation of these isomers is primarily achieved through detailed analysis of their ¹H and ¹³C NMR spectra. The chemical shifts are highly dependent on the position of the substituents on the pyrazole ring.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | Regioisomer A (5-hydroxy) | Regioisomer B (3-hydroxy) | Key Differentiating Features |
| H-3/H-5 (pyrazole) | ~8.1 (s) | ~7.9 (s) | The pyrazole proton in the 5-hydroxy isomer is typically downfield compared to the 3-hydroxy isomer. |
| Phenyl-H | 7.2 - 7.6 (m) | 7.2 - 7.6 (m) | The pattern of the phenyl protons can be influenced by the proximity of the ester group. |
| OCH₃ (ester) | ~3.9 (s) | ~3.8 (s) | Minor differences in chemical shifts may be observed. |
| OH | Broad singlet | Broad singlet | Chemical shift is concentration and solvent dependent. |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | Regioisomer A (5-hydroxy) | Regioisomer B (3-hydroxy) | Key Differentiating Features |
| C=O (ester) | ~165 | ~163 | The carbonyl carbon of the ester is influenced by its position relative to the other substituents. |
| C-3 (pyrazole) | ~140 | ~155 (C-OH) | The chemical shift of the carbon bearing the hydroxyl group is significantly different between the two isomers. |
| C-4 (pyrazole) | ~100 | ~102 | |
| C-5 (pyrazole) | ~158 (C-OH) | ~138 | The chemical shift of the carbon attached to the phenyl group also serves as a diagnostic tool. |
| Phenyl-C | 120 - 140 | 120 - 140 | |
| OCH₃ | ~52 | ~51 |
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Method | Regioisomer A (5-hydroxy) | Regioisomer B (3-hydroxy) |
| IR (cm⁻¹) | ~3400 (O-H), ~1720 (C=O, ester), ~1600 (C=N) | ~3400 (O-H), ~1715 (C=O, ester), ~1605 (C=N) |
| MS (m/z) | Calculated and found molecular ion peak [M+H]⁺ | Calculated and found molecular ion peak [M+H]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, separation, and spectroscopic analysis of the regioisomers.
Caption: Workflow for regioisomer synthesis and analysis.
This guide provides a foundational understanding of the spectroscopic differences between regioisomers formed from this compound reactions. For unequivocal structure determination, advanced NMR techniques such as NOESY, HMBC, and HSQC are often indispensable. Researchers are encouraged to consult the primary literature for detailed experimental conditions and spectroscopic data relevant to their specific substrates.
Kinetic studies comparing Dimethyl methoxymethylenemalonate and diethyl malonate reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, malonate derivatives are indispensable building blocks. This guide provides a comparative analysis of the reactivity of two key malonate reagents: Dimethyl methoxymethylenemalonate (DMM) and diethyl malonate (DEM). While both are esters of dicarboxylic acids, their distinct structural features lead to fundamentally different modes of reactivity, influencing their application in the synthesis of complex molecules. This report details their comparative kinetics, outlines experimental protocols for key reactions, and visualizes their reaction pathways.
Core Reactivity Principles: A Tale of Two Nucleophiles
The primary difference in the reactivity of this compound and diethyl malonate stems from the nature of their reactive centers. Diethyl malonate is a classic example of an active methylene compound, while this compound functions as an electrophilic alkene.
Diethyl Malonate (DEM): The reactivity of DEM is centered on the acidity of the α-hydrogens located on the methylene carbon flanked by two electron-withdrawing ester groups. This high acidity (pKa ≈ 13) allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile that readily participates in SN2 reactions with alkyl halides, a cornerstone of the versatile malonic ester synthesis .
This compound (DMM): In contrast, DMM lacks acidic α-hydrogens. Its reactivity is dictated by the electron-rich double bond and the influence of the methoxy and dimethyl ester groups. The methoxy group, being a good electron-donating group, polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This initiates a nucleophilic addition-elimination (or conjugate addition) reaction, where a nucleophile adds to the double bond, followed by the elimination of the methoxy group.
Quantitative Data Summary
| Feature | This compound (DMM) | Diethyl Malonate (DEM) |
| Reactive Site | Electrophilic β-carbon of the double bond | Acidic α-hydrogens |
| Typical Reaction | Nucleophilic Addition-Elimination | SN2 Alkylation (via enolate) |
| Typical Nucleophile | Amines, Thiols, Alcohols | Enolate anion |
| Typical Electrophile | N/A | Alkyl halides |
| Base Requirement | Often not required, or a weak base | Stoichiometric amount of a strong base (e.g., NaOEt) |
| Reaction Conditions | Varies, can be mild to moderate heating | Typically requires reflux in an alcoholic solvent |
| Relative Reactivity | Generally high reactivity towards nucleophiles | Reactivity dependent on the strength of the base and the nature of the alkyl halide |
Experimental Protocols
Protocol 1: Alkylation of Diethyl Malonate (Malonic Ester Synthesis)
This protocol describes a typical procedure for the mono-alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
The resulting solution is heated to reflux for 30 minutes to ensure complete formation of the enolate.
-
The alkyl halide is then added dropwise to the refluxing solution.
-
The reaction mixture is refluxed for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is poured into a separatory funnel containing water and diethyl ether.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NH₄Cl solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Kinetic Analysis:
The rate of the reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and analyzing the concentration of the reactants and products by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Reaction of this compound with an Amine
This protocol outlines a general procedure for the reaction of DMM with a primary or secondary amine.
Materials:
-
This compound (DMM)
-
Amine (e.g., piperidine)
-
Solvent (e.g., ethanol, acetonitrile, or dichloromethane)
-
Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required).
Procedure:
-
This compound is dissolved in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
The amine is added to the stirred solution at room temperature. The reaction is often exothermic.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. The progress of the reaction can be monitored by TLC, GC, or NMR spectroscopy.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product, an enamine, can often be used without further purification or can be purified by crystallization or column chromatography.
Kinetic Analysis:
The reaction rate can be determined by monitoring the disappearance of the DMM peak or the appearance of the product peak in the ¹H NMR spectrum of the reaction mixture over time. Alternatively, UV-Vis spectroscopy can be used if the reactants or products have a suitable chromophore.
Signaling Pathways and Experimental Workflows
Diethyl Malonate: The Malonic Ester Synthesis Pathway
The malonic ester synthesis is a multi-step process that allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. The logical flow of this synthesis is depicted below.
Caption: Logical workflow of the malonic ester synthesis.
This compound: Nucleophilic Addition-Elimination
The reaction of DMM with a nucleophile proceeds via a nucleophilic addition to the electron-deficient double bond, followed by the elimination of the methoxy group to form a stable enamine or enol ether product.
Caption: Generalized mechanism for the reaction of DMM with a nucleophile.
Conclusion
Navigating Byproduct Formation: A Comparative Analysis of Dimethyl Methoxymethylenemalonate and Its Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical step that dictates not only the success of a reaction in yielding the desired product but also the complexity of purification due to byproduct formation. Dimethyl methoxymethylenemalonate (DMM) is a versatile C3 synthon widely employed in the synthesis of heterocycles and other complex organic molecules. However, like any reagent, its use is accompanied by the potential for side reactions. This guide provides an objective comparison of the reaction byproducts of DMM with common alternative reagents, supported by available data and detailed experimental protocols.
This analysis focuses on two key reaction types where DMM and its alternatives are frequently utilized: reactions with amine nucleophiles, such as in the Gould-Jacobs reaction for quinolone synthesis, and the Knoevenagel condensation for the formation of carbon-carbon double bonds. The primary alternatives considered are Diethyl ethoxymethylenemalonate (DEEM), a closely related analog of DMM, and Meldrum's acid, a cyclic active methylene compound.
Comparison of Reagent Performance and Byproduct Formation
The choice between DMM, DEEM, and Meldrum's acid often depends on the specific substrate, desired product, and reaction conditions. While all can lead to the desired product, the nature and quantity of byproducts can vary significantly.
| Reagent | Common Reaction Type | Major Product(s) | Common Byproducts | Key Considerations |
| This compound (DMM) | Reactions with amines (e.g., Gould-Jacobs), Knoevenagel condensation | Enamines, enamides, substituted heterocycles, α,β-unsaturated esters | Methanol, unreacted starting materials, potential for N,N-disubstituted byproducts with primary amines, Michael adducts. | High reactivity, good yields often reported. The methoxy leaving group is less sterically hindering than ethoxy, which can influence reaction rates. |
| Diethyl ethoxymethylenemalonate (DEEM) | Reactions with amines (e.g., Gould-Jacobs), Knoevenagel condensation | Enamines, enamides, substituted heterocycles, α,β-unsaturated esters | Ethanol, unreacted starting materials, potential for N,N-disubstituted byproducts with primary amines, Michael adducts. | Similar reactivity to DMM, though the ethoxy leaving group can sometimes lead to slower reaction rates. Byproduct profile is generally analogous to DMM. |
| Meldrum's acid | Knoevenagel condensation | Arylidene Meldrum's acid derivatives | Acetone, carbon dioxide (upon heating), unreacted starting materials, potential for retro-Knoevenagel reaction, Michael adducts. | High acidity allows for milder reaction conditions. The rigid cyclic structure can influence stereoselectivity. Thermal instability can lead to decomposition byproducts. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the context of byproduct formation. Below are representative protocols for key reactions involving DMM and its alternatives.
Protocol 1: Gould-Jacobs Reaction for Quinolone Synthesis using DMM
This protocol is a generalized procedure for the initial condensation step in the synthesis of quinolone precursors.
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (DMM) (1.1 eq)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted aniline and DMM in toluene.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine product.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Byproducts: Methanol is the primary stoichiometric byproduct. In the case of primary amines, small amounts of the N,N-bis-adduct may form. Unreacted starting materials may also be present.
Protocol 2: Knoevenagel Condensation of Benzaldehyde with Meldrum's Acid
This protocol illustrates a typical Knoevenagel condensation using Meldrum's acid.
Materials:
-
Benzaldehyde (1.0 eq)
-
Meldrum's acid (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde and Meldrum's acid in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution.
-
Monitor the reaction by TLC.
-
After completion, collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
Potential Byproducts: The primary byproduct is water. Acetone and carbon dioxide can be formed if the reaction is heated, due to the thermal decomposition of Meldrum's acid. A common side reaction is the retro-Knoevenagel condensation, which can lead to the regeneration of the starting aldehyde as an impurity.
Visualization of Reaction Pathways
The choice of reagent in a synthetic workflow can dictate the subsequent reaction pathways and potential for byproduct formation. The following diagram illustrates a generalized decision point in a synthetic sequence where a researcher might choose between DMM/DEEM and Meldrum's acid for a condensation reaction.
Conclusion
The selection between this compound and its alternatives is a nuanced decision that requires careful consideration of the desired reaction, substrate scope, and potential for byproduct formation. While DMM and DEEM offer a direct route to enamine and α,β-unsaturated ester products, they can lead to N,N-disubstituted byproducts with primary amines. Meldrum's acid, with its high acidity, allows for milder Knoevenagel condensation conditions but is susceptible to thermal decomposition and retro-Knoevenagel reactions.
A thorough understanding of the reactivity of each reagent and careful optimization of reaction conditions are paramount to maximizing the yield of the desired product while minimizing the formation of impurities. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
Confirming Gould-Jacobs Reaction Products: A Comparative Guide to Mass Spectrometry and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of quinolone-based compounds via the Gould-Jacobs reaction, unequivocal structural confirmation of the final products is paramount. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—for the structural elucidation of Gould-Jacobs reaction products. The information presented is supported by experimental data and detailed protocols to aid in methodological selection and application.
The Gould-Jacobs reaction is a cornerstone in synthetic organic chemistry for the preparation of quinolines and 4-hydroxyquinoline derivatives.[1] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1] Subsequent hydrolysis and decarboxylation can yield the core 4-quinolinone structure.[1] Given the potential for isomeric products and side reactions, rigorous analytical confirmation of the desired structure is a critical step in the synthetic workflow.
Comparative Analysis of Analytical Techniques
Mass spectrometry, particularly when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), is a powerful tool for the analysis of Gould-Jacobs reaction products. However, a comprehensive structural confirmation often relies on the complementary data provided by NMR and FT-IR spectroscopy. The following table summarizes the performance of these techniques in this context.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FT-IR) |
| Primary Information | Molecular weight and fragmentation pattern | Detailed molecular structure and connectivity | Presence of functional groups |
| Sensitivity | Very high (picomole to femtomole) | Moderate (micromole to nanomole) | Low (milligram to microgram) |
| Specificity | High for molecular weight determination; fragmentation provides structural clues | Very high; provides unambiguous structural elucidation | Moderate; identifies functional groups, but not their specific arrangement |
| Sample Requirement | Micrograms or less | Milligrams | Milligrams |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Key Data for Gould-Jacobs Products | Confirmation of the molecular ion peak corresponding to the expected product. Characteristic fragmentation patterns of the quinolone core can further support structural assignment.[2] | Precise chemical shifts and coupling constants of protons and carbons in the quinolone ring and its substituents provide a detailed structural map.[3] | Identification of key functional groups such as C=O (ketone), O-H (hydroxyl), and C=C (aromatic) vibrations.[4][5] |
| Limitations | Does not provide detailed stereochemical or isomeric information without standards. | Lower sensitivity compared to MS. Can be complex to interpret for complex molecules or mixtures. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in confirming the structure of Gould-Jacobs reaction products.
Mass Spectrometry (HPLC-MS)
This protocol is adapted for the analysis of a typical Gould-Jacobs reaction mixture.
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified reaction product in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC-MS Analysis:
-
HPLC System: An Agilent 1100 system or equivalent.[6]
-
Column: A C18 column (e.g., ACE 3 AQ, 2.1 × 50 mm).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An Agilent 6120 Quadrupole or similar, equipped with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive and negative ion modes can be used to capture different species.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected product's molecular weight. Analyze the fragmentation pattern to confirm the quinolone core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra of a purified Gould-Jacobs product.[7]
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum with a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
3. Data Analysis:
-
Process the spectra (Fourier transform, phasing, and baseline correction).
-
Reference the spectra to the TMS signal.
-
Analyze the chemical shifts, coupling constants, and integration of the ¹H NMR spectrum to assign the protons.
-
Analyze the chemical shifts of the ¹³C NMR spectrum to identify all unique carbon atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid Gould-Jacobs product using the KBr pellet method.[4]
1. Sample Preparation:
-
Grind a small amount (1-2 mg) of the dry, purified product with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
2. Data Acquisition:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups. For a typical 4-hydroxyquinoline product, look for:
-
Broad O-H stretch (around 3400 cm⁻¹)
-
Aromatic C-H stretches (around 3100-3000 cm⁻¹)
-
C=O stretch (around 1650-1620 cm⁻¹)
-
Aromatic C=C stretches (around 1600-1450 cm⁻¹)
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for confirming the structure of a Gould-Jacobs reaction product and the reaction pathway itself.
Caption: Gould-Jacobs reaction pathway.
Caption: Analytical workflow for structural confirmation.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Dimethyl Methoxymethylenemalonate
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of Dimethyl methoxymethylenemalonate (CAS No. 22398-14-7). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Key hazards are summarized below.
| Hazard Class | GHS Classification | Description |
| Skin Contact | Skin Irritation (Category 2) | Causes skin irritation.[2][3][4] May cause an allergic skin reaction.[1][4][5] |
| Eye Contact | Serious Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3][4][5] |
| Ingestion | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] |
| Inhalation | Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] May cause respiratory irritation.[3][6] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be used when handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow good laboratory practices. Dispose of contaminated gloves after use.[7] |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. | Conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Body | Protective clothing, such as a lab coat or coveralls. For significant exposure risk, a chemical-resistant suit is recommended. | Wear suitable protective clothing to prevent skin contact.[2][3] |
| Respiratory | Required when vapors/aerosols are generated or if irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Particulates filter conforming to EN 143).[1][6] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation and Planning:
-
Handling the Chemical:
-
Storage:
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Emergency and Disposal Plans
Immediate First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Get immediate medical attention.[1][6] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation or a rash occurs.[1][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1][3][6] |
Accidental Release and Spill Containment
-
Ensure Personal Safety: Use personal protective equipment as required. Evacuate personnel to safe areas and ensure adequate ventilation.[6]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Clean-up: Soak up the spill with inert absorbent material (e.g., sand, silica gel, universal binder).[1][5]
-
Disposal: Collect the absorbed material and place it in suitable, closed containers for disposal.[1][6]
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Product: Dispose of this material and its container to an approved waste disposal plant.[1][5] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[6] Burning in a chemical incinerator equipped with an afterburner and scrubber may be an option.[2][6]
-
Contaminated Packaging: Dispose of as unused product.[6] Do not reuse empty containers.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. lobachemie.com [lobachemie.com]
- 4. This compound | C7H10O5 | CID 90770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. capotchem.cn [capotchem.cn]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
